3-Acetoxy-4-cadinen-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBGEPDNAWIIP-NKJUWPKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Acetoxy-4-cadinen-8-one: A Technical Guide to Its Natural Sources, Distribution, and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this natural compound.
Natural Sources and Distribution
This compound is a sesquiterpenoid primarily isolated from the plant species Eupatorium adenophorum, also known as Ageratina adenophora. This invasive perennial herb, native to Mexico, has a wide global distribution and is particularly abundant in South and Southeast Asia.[1] The compound is a constituent of the plant's essential oil.
While Eupatorium adenophorum is the most frequently cited source, some chemical suppliers also list Derris indica (now Millettia pinnata) and plants of the Cyperus genus as potential sources. However, primary scientific literature detailing the isolation of this compound from these species is less common. A metabolomic study has suggested the presence of this compound in Cyperus esculentus and Cyperus rotundus.
The concentration of this compound in the essential oil of Eupatorium adenophorum can vary significantly depending on the geographical origin and the specific plant part analyzed.
Table 1: Quantitative Distribution of a Closely Related Sesquiterpenoid in the Essential Oil of Eupatorium adenophorum
| Plant Part | Percentage of 3-acetoxyamorpha-4,7(11)-dien-8-one in Essential Oil | Geographical Origin |
| Aerial Parts | 0.3% - 16.3% | Northern India |
| Inflorescences | 7.4% | Not Specified |
Note: The literature often refers to the closely related compound 3-acetoxyamorpha-4,7(11)-dien-8-one, which may be a synonym or a related cadinene sesquiterpene.[1][2]
Experimental Protocols: Isolation of Sesquiterpenoids from Eupatorium adenophorum
2.1. Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves, stems, and flowers) of Eupatorium adenophorum are collected.
-
Drying: The plant material is air-dried in the shade at room temperature to a constant weight.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for extraction.
2.2. Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.3. Fractionation
-
Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The sesquiterpenoids, including this compound, are typically enriched in the less polar fractions like petroleum ether or chloroform.
2.4. Chromatographic Purification
-
Column Chromatography: The petroleum ether or chloroform fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC or HPLC: Fractions containing the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
2.5. Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Biological Activity
The biological activity of purified this compound is not extensively documented in publicly available literature. However, crude extracts of Eupatorium adenophorum and other isolated sesquiterpenoids from this plant have demonstrated a range of pharmacological activities, including:
-
Cytotoxic Activity: Cadinane sesquiterpenes isolated from Eupatorium adenophorum have shown in vitro cytotoxicity against various cancer cell lines, including HCT-8 (human colon cancer), Bel-7402 (human liver cancer), and A2780 (human ovarian cancer).[3]
-
Anti-inflammatory and Analgesic Effects: Extracts of the plant have been traditionally used for their anti-inflammatory and analgesic properties.[1]
-
Antimicrobial and Antifungal Activity: The essential oil of Eupatorium adenophorum and its constituents have been reported to possess antimicrobial and antifungal properties.[1]
-
Insecticidal and Larvicidal Activity: Various compounds from the plant have shown insecticidal and larvicidal effects.[1]
Further research is required to specifically determine the biological activities and potential signaling pathway modulation of this compound.
Visualizations
Natural Distribution of this compound
Caption: Primary and potential natural sources of this compound.
Experimental Workflow for Isolation and Characterization
Caption: A generalized workflow for the isolation and characterization of this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A new cadinane sesquiterpenoid from <i>Eupatorium adenophorum</i> and <i>α</i>-glycosidase and AChE inhibitory activities of a gossypetin acylglucoside - ProQuest [proquest.com]
Isolating 3-Acetoxy-4-cadinen-8-one from Eupatorium adenophorum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one from the plant Eupatorium adenophorum, also known as Crofton weed. This document provides a comprehensive overview of the necessary experimental protocols, data presentation, and workflow visualizations to assist researchers in the successful isolation and identification of this natural compound. Eupatorium adenophorum is a well-documented source of various bioactive compounds, particularly sesquiterpenoids and cadinane derivatives.
Core Data Summary
The following tables provide a summary of the key information related to the compound and the isolation process.
Table 1: Compound Profile
| Property | Value |
| Compound Name | This compound |
| CAS Number | 923950-05-4[1][2] |
| Molecular Formula | C₁₇H₂₆O₃ |
| Compound Class | Cadinane Sesquiterpenoid |
| Natural Source | Eupatorium adenophorum[3][4][5] |
Table 2: Representative Spectroscopic Data for Cadinane-Type Sesquiterpenoids
| Spectroscopic Method | Representative Data |
| ¹H NMR (CDCl₃) | δ 0.8-1.2 (m, methyl groups), 1.5-2.5 (m, methylene and methine protons), 2.0-2.2 (s, acetyl methyl protons), 4.5-5.5 (m, olefinic and acetate-bearing methine protons) |
| ¹³C NMR (CDCl₃) | δ 15-25 (methyl carbons), 20-45 (methylene and methine carbons), 70-85 (acetate-bearing carbon), 120-140 (olefinic carbons), 170-175 (acetyl carbonyl carbon), 190-210 (ketone carbonyl carbon) |
| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1735 (ester C=O stretch), ~1680 (α,β-unsaturated ketone C=O stretch), ~1240 (C-O stretch) |
| Mass Spec (EI-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of acetic acid (M-60) and other alkyl fragments. |
Note: The spectroscopic data presented is representative of cadinane-type sesquiterpenoids and should be used as a general guide for identification. Specific values for this compound should be determined experimentally.
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from Eupatorium adenophorum, compiled from established methods for isolating cadinane sesquiterpenoids from this plant.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and flowers) of Eupatorium adenophorum are collected.
-
Drying: The plant material is air-dried in the shade at room temperature for 7-10 days until brittle.
-
Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as petroleum ether or ethanol (95%). The extraction is typically carried out for 24-48 hours.
-
Solvent Removal: The solvent from the extract is removed under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.
Fractionation and Column Chromatography
-
Crude Extract Fractionation: The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column (60-120 mesh) packed in a suitable non-polar solvent (e.g., n-hexane).
-
Elution Gradient: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. For example:
-
100% n-hexane
-
n-hexane : Ethyl Acetate (95:5)
-
n-hexane : Ethyl Acetate (90:10)
-
n-hexane : Ethyl Acetate (80:20)
-
n-hexane : Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
-
Fraction Collection: Fractions of a fixed volume (e.g., 50 mL or 100 mL) are collected sequentially.
Purification by Preparative Thin-Layer Chromatography (pTLC)
-
TLC Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) to identify fractions containing the target compound. The spots on the TLC plate can be visualized under UV light or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Fraction Pooling: Fractions with similar TLC profiles and showing a prominent spot corresponding to the expected polarity of this compound are pooled.
-
pTLC Purification: The pooled fractions are concentrated and subjected to preparative thin-layer chromatography (pTLC) on silica gel plates. The band corresponding to the target compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent (e.g., ethyl acetate or chloroform).
-
Final Purification: The solvent is evaporated to yield the purified this compound. The purity can be assessed by analytical TLC or HPLC.
Structure Elucidation
The structure of the isolated compound is confirmed through various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Caption: Detailed chromatographic purification process.
References
spectroscopic data of 3-Acetoxy-4-cadinen-8-one (NMR, MS)
Eupatorin, a sesquiterpenoid from Eupatorium adenophorum, was identified as 3-acetoxy-4-cadinen-8-one through spectroscopic analysis.
Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed data are presented below.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of the compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 299.1674 | 299.1672 | C₁₇H₂₄O₃Na |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.59 | m | |
| 2 | 1.83 | m | |
| 3 | 5.37 | dd | 11.5, 5.5 |
| 6 | 2.05 | m | |
| 7 | 1.48 | m | |
| 9 | 2.35 | m | |
| 10 | 1.28 | m | |
| 11 | 2.21 | m | |
| 12 | 0.95 | d | 7.0 |
| 13 | 0.83 | d | 7.0 |
| 14 | 1.25 | s | |
| 15 | 1.73 | s | |
| OAc | 2.08 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 45.2 | CH |
| 2 | 25.4 | CH₂ |
| 3 | 74.9 | CH |
| 4 | 134.1 | C |
| 5 | 129.8 | C |
| 6 | 40.8 | CH |
| 7 | 28.1 | CH |
| 8 | 212.1 | C |
| 9 | 49.8 | CH₂ |
| 10 | 41.5 | CH |
| 11 | 21.5 | CH |
| 12 | 21.6 | CH₃ |
| 13 | 15.9 | CH₃ |
| 14 | 22.1 | CH₃ |
| 15 | 17.0 | CH₃ |
| OAc (C=O) | 170.5 | C |
| OAc (CH₃) | 21.3 | CH₃ |
Experimental Protocols
Isolation of this compound
The air-dried and powdered aerial parts of Eupatorium adenophorum were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure. The residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, followed by preparative thin-layer chromatography and purification by high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent peaks of CDCl₃ (δH 7.26 and δC 77.16).
-
Mass Spectrometry: HRESIMS data was obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source.
Logical Workflow for Compound Characterization
The following diagram illustrates the general workflow from plant material to the characterization of the isolated compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
chemical and physical properties of 3-Acetoxy-4-cadinen-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-4-cadinen-8-one is a naturally occurring sesquiterpenoid of the cadinane subclass, first identified in the invasive plant species Eupatorium adenophorum (also known as Ageratina adenophora). This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited specific research on this compound, this document also contextualizes its characteristics within the broader family of cadinene sesquiterpenes isolated from Eupatorium adenophorum, which have shown potential biological activities, including antifungal and cytotoxic effects. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential applications of this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound have been reported in various chemical databases. A summary of these properties is presented in Table 1 for clear reference. These values are primarily derived from computational models and initial characterizations.
| Property | Value | Source |
| CAS Number | 923950-05-4 | [1] |
| Molecular Formula | C₁₇H₂₆O₃ | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| Density | 1.0±0.1 g/cm³ | [1] |
| Boiling Point | 363.7±42.0 °C at 760 mmHg | [1] |
| Flash Point | 156.1±27.9 °C | |
| LogP | 3.42 |
Structure:
The chemical structure of this compound is characterized by a bicyclic cadinane skeleton, featuring a ketone group at position 8, an acetoxy group at position 3, and a double bond between carbons 4 and 5.
Spectroscopic Data
For illustrative purposes, the typical chemical shift ranges for key functional groups in related cadinene sesquiterpenes are provided in Table 2. These are general values and may not precisely correspond to this compound.
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.7 - 1.3 | 15 - 25 |
| Methylene (CH₂) | 1.0 - 2.5 | 20 - 40 |
| Methine (CH) | 1.5 - 3.0 | 30 - 60 |
| Vinylic (C=CH) | 4.5 - 6.0 | 100 - 150 |
| Carbonyl (C=O) | - | 190 - 220 |
| Acetoxy (OCOCH₃) | 1.9 - 2.2 (CH₃), 4.5 - 5.5 (CHOAc) | 20-22 (CH₃), 169-172 (C=O) |
Experimental Protocols
Isolation of Cadinene Derivatives from Eupatorium adenophorum
While the specific protocol for the isolation of this compound from the original 1981 study by Bohlmann et al. is not detailed in recent literature, a general methodology for the extraction and isolation of cadinene sesquiterpenes from Eupatorium adenophorum can be outlined based on more recent studies on related compounds.[3][4][5]
Workflow for Isolation of Cadinene Sesquiterpenes:
Caption: General workflow for the isolation of cadinene sesquiterpenes.
Detailed Steps:
-
Plant Material and Extraction: The aerial parts of Eupatorium adenophorum are collected, air-dried, and ground into a fine powder. The powdered material is then subjected to extraction with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature for an extended period.[3]
-
Filtration and Concentration: The resulting mixture is filtered to remove the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between n-hexane, chloroform, and ethyl acetate.
-
Chromatographic Purification: The fractions are then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate. The collected fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Biological Activity
There is a lack of specific studies on the biological activity of this compound. However, research on other cadinene sesquiterpenes isolated from Eupatorium adenophorum suggests potential areas of interest.
Antifungal Activity
Several cadinene derivatives from E. adenophorum have demonstrated antifungal activity against various plant pathogenic fungi.[4][5] For instance, some studies have shown that these compounds can inhibit the growth of fungi such as Sclerotium rolfsii and Rhizoctonia solani.[4] The mechanism of action is not fully elucidated but may involve disruption of fungal cell membranes or inhibition of essential enzymes.
Cytotoxic Activity
Extracts of E. adenophorum and some of its isolated sesquiterpenoids have been reported to exhibit cytotoxic effects against various cancer cell lines in vitro.[6] This suggests that cadinene derivatives, potentially including this compound, could be investigated for their anticancer properties. The specific cellular targets and signaling pathways involved remain an area for future research.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the known activities of other cytotoxic natural products, a hypothetical signaling pathway that could be affected by cadinene sesquiterpenes is the apoptosis pathway.
Caption: Hypothetical apoptosis induction pathway.
Synthesis
To date, a specific total synthesis of this compound has not been reported in the literature. The synthesis of the cadinane skeleton is a complex challenge in organic chemistry due to the stereochemical complexity of the bicyclic system.
Future Directions
This compound represents an understudied natural product with potential for further scientific investigation. Key areas for future research include:
-
Re-isolation and Full Spectroscopic Characterization: A priority is the re-isolation of this compound from Eupatorium adenophorum to obtain comprehensive and modern spectroscopic data (1D and 2D NMR, HRMS, IR, etc.).
-
Biological Screening: The compound should be systematically screened for a range of biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.
-
Mechanism of Action Studies: For any confirmed biological activities, detailed studies should be undertaken to elucidate the mechanism of action at the molecular level.
-
Total Synthesis: The development of a total synthesis route would not only confirm the structure but also provide access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a cadinane sesquiterpenoid with a defined chemical structure but limited available experimental data. Its presence in Eupatorium adenophorum, a plant known for producing a variety of bioactive sesquiterpenoids, suggests that this compound may also possess interesting biological properties. This technical guide consolidates the currently available information and highlights the significant opportunities for future research to fully characterize and potentially exploit the therapeutic or agrochemical potential of this natural product.
References
- 1. This compound | 923950-05-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cadinene Sesquiterpenoids: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of cadinene sesquiterpenoids, a diverse class of natural products with significant applications in the pharmaceutical and biotechnology sectors. The core of this pathway is the cyclization of farnesyl diphosphate (FPP), catalyzed by the enzyme (+)-δ-cadinene synthase. This document details the enzymatic steps, key intermediates, and regulatory aspects of cadinene biosynthesis. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the biochemical pathways and experimental workflows to support researchers in drug development and synthetic biology.
Introduction
Sesquiterpenoids are a large and diverse class of isoprenoids built from a 15-carbon precursor, farnesyl diphosphate (FPP). Among these, the cadinene subgroup of bicyclic sesquiterpenes is of particular interest due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The biosynthesis of cadinene sesquiterpenoids is a key area of study for the discovery of new therapeutic agents and for the development of engineered metabolic pathways for the sustainable production of these valuable compounds.
The central enzymatic step in this pathway is the conversion of the acyclic FPP into the bicyclic cadinene scaffold, a reaction catalyzed by (+)-δ-cadinene synthase (DCS). This enzyme belongs to the family of terpene cyclases, which are known for their ability to generate enormous structural diversity from a single precursor. Understanding the intricacies of this biosynthetic pathway is crucial for harnessing its potential in various applications.
The Biosynthetic Pathway of Cadinene Sesquiterpenoids
The biosynthesis of cadinene sesquiterpenoids originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. Three molecules of IPP are sequentially added to DMAPP to form the C15 intermediate, (2E,6E)-farnesyl diphosphate (FPP).
The key enzyme, (+)-δ-cadinene synthase (EC 4.2.3.13), then catalyzes the complex cyclization of FPP to form (+)-δ-cadinene. This reaction proceeds through a series of carbocationic intermediates, involving isomerization of FPP to nerolidyl diphosphate (NPP), followed by cyclization and rearrangement steps to yield the final cadinene skeleton[1]. The reaction requires a divalent metal cofactor, typically magnesium[2].
dot
Caption: Overview of the cadinene biosynthesis pathway.
Quantitative Data
Table 1: Kinetic Parameters of (+)-δ-Cadinene Synthase Isozymes from Gossypium arboreum
| Enzyme Isozyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Wild-type DCS | (E,E)-FPP | 3.2 ± 0.5 | 0.010 ± 0.0005 | [1] |
| D308A DCS Mutant | (E,E)-FPP | 43 ± 16 | 0.012 ± 0.001 | [1] |
| CAD1-A | (E,E)-FPP | 7 | 0.039 | [3] |
Table 2: Product Distribution from the Cyclization of (3RS)-[4,4,13,13,13-2H5]-Nerolidyl Diphosphate by Recombinant (+)-δ-Cadinene Synthase
| Product | Relative Abundance (%) |
| [8,8,15,15,15-2H5]-δ-Cadinene | 62.1 |
| [6,6,15,15,15-2H5]-α-Bisabolol | 15.8 |
| [6,6,15,15,15-2H5]-β-Bisabolene | 8.1 |
| [4,4,13,13-2H4]-(E)-β-Farnesene | 9.8 |
| Unknowns | 4.2 |
| Data from Benedict et al. (2001)[4] |
Experimental Protocols
Heterologous Expression and Purification of (+)-δ-Cadinene Synthase in E. coli
This protocol describes the production and purification of recombinant (+)-δ-cadinene synthase from E. coli.
dot
Caption: Experimental workflow for enzyme purification.
Methodology:
-
Gene Expression: The cDNA encoding (+)-δ-cadinene synthase is cloned into an appropriate E. coli expression vector (e.g., pET series) with a polyhistidine tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.
-
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C). The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). The protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) to remove imidazole and for long-term storage at -80°C. Protein concentration is determined using a standard method such as the Bradford assay.
In Vitro Enzyme Assay for (+)-δ-Cadinene Synthase Activity
This protocol outlines a radiochemical assay to determine the kinetic parameters of (+)-δ-cadinene synthase.
Materials:
-
Purified (+)-δ-cadinene synthase
-
[1-3H]-Farnesyl diphosphate (substrate)
-
Assay buffer: 25 mM HEPES, pH 7.5, 15 mM MgCl2, 5 mM DTT
-
Pentane (for extraction)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Reaction Setup: The assay is performed in a final volume of 250 µL. The reaction mixture contains the assay buffer and varying concentrations of [1-3H]-farnesyl diphosphate (e.g., 1-200 µM).
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of purified (+)-δ-cadinene synthase (e.g., 0.5 µM).
-
Incubation: The reaction is incubated at 25°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Extraction: The reaction is stopped by the addition of an equal volume of pentane. The mixture is vortexed vigorously to extract the radioactive hydrocarbon product.
-
Quantification: A portion of the pentane layer is transferred to a scintillation vial containing a scintillation cocktail. The radioactivity is measured using a scintillation counter.
-
Data Analysis: The kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Extraction and Quantification of Cadinene Sesquiterpenoids from Plant Material
This protocol describes the extraction and analysis of cadinene sesquiterpenoids from plant tissues.
dot
Caption: Workflow for plant sesquiterpenoid extraction.
Methodology:
-
Sample Preparation: Fresh or lyophilized plant material is ground to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction: A known weight of the powdered plant material is extracted with a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at room temperature with shaking for a specified period (e.g., 1-2 hours). An internal standard (e.g., caryophyllene) can be added at this stage for quantification.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample.
-
GC-MS Analysis: The concentrated extract is redissolved in a known volume of solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
-
Identification and Quantification: Cadinene isomers are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas of the target compounds and comparing them to the peak area of the internal standard.
Conclusion
This technical guide provides a foundational resource for researchers engaged in the study of cadinene sesquiterpenoid biosynthesis. The provided data, protocols, and visual aids are intended to facilitate experimental design and data interpretation in the fields of natural product chemistry, metabolic engineering, and drug discovery. A thorough understanding of this biosynthetic pathway will undoubtedly pave the way for the development of novel pharmaceuticals and the sustainable production of high-value chemicals. Further research into the regulatory mechanisms and the broader enzymatic landscape of sesquiterpene biosynthesis will continue to unveil new opportunities in biotechnology and medicine.
References
- 1. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]
- 3. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 3-Acetoxy-4-cadinen-8-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound that has been noted in chemical databases. This technical guide serves to consolidate the currently available information on its discovery and characterization. Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse chemical structures and significant biological activities. The cadinane skeleton, a bicyclic sesquiterpenoid framework, is a common structural motif found in many natural products. While the specific details surrounding the initial discovery and comprehensive characterization of this compound are not extensively documented in publicly accessible scientific literature, this guide provides the foundational knowledge that has been gathered.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 923950-05-4 | [1] |
| Molecular Formula | C₁₇H₂₆O₃ | [1] |
| Molecular Weight | 278.39 g/mol | - |
| Compound Type | Sesquiterpenoid | - |
Discovery and Natural Source
Information from chemical suppliers indicates that this compound is a natural product isolated from Eupatorium adenophorum, also known as Ageratina adenophora.[2][3][4][5][6] This plant is a perennial herb belonging to the Asteraceae family and is a well-documented source of a variety of cadinane-type sesquiterpenoids.[7] However, a primary research publication detailing the specific isolation and structure elucidation of this compound from this plant could not be identified in the course of this review.
Characterization
Due to the absence of a primary scientific publication, detailed experimental protocols and comprehensive characterization data for this compound are not available. The structural characterization of novel natural products typically involves a combination of spectroscopic techniques.
General Experimental Workflow for Sesquiterpenoid Isolation
The isolation of cadinane sesquiterpenoids from plant material generally follows a standard workflow. A hypothetical workflow for the isolation of this compound from Eupatorium adenophorum is depicted below.
Caption: A generalized workflow for the isolation of sesquiterpenoids from a plant source.
Spectroscopic Analysis
The structural elucidation of a novel compound like this compound would rely on the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and ester (C-O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about any chromophores present in the molecule.
Unfortunately, specific spectroscopic data for this compound is not available in the reviewed literature.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. However, other cadinane sesquiterpenes isolated from Eupatorium adenophorum have been reported to exhibit various biological activities, including antifungal and cytotoxic effects.[3][4] This suggests that this compound could also possess interesting biological properties that warrant investigation.
Conclusion
This compound is a sesquiterpenoid that has been putatively isolated from Eupatorium adenophorum. While its chemical identity is established with a CAS number, the primary scientific literature detailing its discovery, the experimental protocols for its isolation and characterization, and any evaluation of its biological activity is not currently available. The information presented in this guide is based on data from chemical suppliers and the general knowledge of natural product chemistry. Further research and publication of the complete characterization and biological evaluation of this compound are necessary to fully understand its properties and potential applications. Researchers interested in this compound are encouraged to perform their own isolation and characterization or to seek out the original researchers who may have unpublished data.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new cadinane-type sesquiterpenes from Eupatorium adenophorum spreng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. tandfonline.com [tandfonline.com]
The Natural Occurrence of 3-Acetoxy-4-cadinen-8-one in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one in the plant kingdom, with a particular focus on its primary known source, Eupatorium adenophorum (syn. Ageratina adenophora). This document collates available quantitative data, details established experimental protocols for isolation and characterization, and explores the current understanding of its biosynthetic pathway. Visual diagrams are provided to illustrate key experimental workflows and biosynthetic routes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence and Quantitative Analysis
This compound is a cadinane-type sesquiterpenoid that has been identified as a significant constituent of the essential oil of Eupatorium adenophorum, a plant belonging to the Asteraceae family. This compound is also referred to in the literature as 3-acetoxyamorpha-4,7(11)-dien-8-one. The concentration of this sesquiterpenoid can vary depending on the geographical location of the plant and the specific part analyzed.
A study on the essential oils from the aerial parts of Eupatorium adenophorum collected from different localities in India revealed that 3-acetoxyamorpha-4,7(11)-dien-8-one can be a dominant component, with its concentration ranging from 0.3% to as high as 16.3%[1]. Another analysis of the essential oil from the inflorescences of the same plant species reported a concentration of 7.4% for this compound[2]. This variability highlights the importance of source material selection and standardization in natural product research.
| Plant Species | Plant Part | Analytical Method | Concentration (%) | Reference |
| Eupatorium adenophorum (syn. Ageratina adenophora) | Aerial Parts | GC/MS | 0.3 - 16.3 | [1] |
| Eupatorium adenophorum (syn. Ageratina adenophora) | Inflorescences | GC-MS | 7.4 | [2] |
Experimental Protocols
While a singular, detailed protocol for the specific isolation of this compound is not extensively documented, a general methodology can be compiled from studies on the isolation of cadinene derivatives from Eupatorium adenophorum. The following represents a standard workflow for the extraction, isolation, and purification of this class of compounds.
Extraction of Sesquiterpenoids
The initial step involves the extraction of secondary metabolites from the plant material.
-
Plant Material: Air-dried and powdered aerial parts (leaves, stems, and flowers) of Eupatorium adenophorum.
-
Solvent Extraction:
-
Method 1: Maceration with Ethanol. The powdered plant material is soaked in 95% ethanol at room temperature for an extended period (e.g., 48-72 hours), often with periodic agitation. The process is typically repeated multiple times to ensure exhaustive extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
Method 2: Maceration with Ethyl Acetate. Similar to the ethanol extraction, ethyl acetate can be used as the solvent to extract a less polar fraction of compounds, which is often enriched in sesquiterpenoids.
-
Method 3: Steam Distillation for Essential Oils. For obtaining the volatile fraction, including many sesquiterpenoids, steam distillation of the fresh or dried aerial parts is a common method. The collected essential oil can then be subjected to further chromatographic separation.
-
Isolation and Purification
The crude extract or essential oil is then subjected to various chromatographic techniques to isolate the target compound.
-
Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of non-polar to polar solvents is employed. A typical gradient system starts with n-hexane, gradually increasing the polarity with the addition of ethyl acetate (e.g., from 100% n-hexane to 100% ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions.
-
Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).
-
Mobile Phase: A solvent system of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v) is often effective for separating sesquiterpenoids.
-
Visualization: Spots can be visualized under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain the compound in high purity.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Structural Characterization
The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number, environment, and connectivity of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular structure.
-
Biosynthesis of this compound
The biosynthesis of this compound, as a cadinane-type sesquiterpenoid, originates from the general isoprenoid pathway. While the specific enzymes involved in the later steps of its formation in Eupatorium adenophorum have not been fully characterized, a putative pathway can be proposed based on known sesquiterpenoid biosynthesis in plants.
The pathway begins with the synthesis of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase, likely a cadinene synthase, then catalyzes the cyclization of FPP to form a cadinene carbocation intermediate. Subsequent oxidation and acetylation steps, catalyzed by cytochrome P450 monooxygenases and acetyltransferases respectively, would lead to the final product, this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation of this compound.
Putative Biosynthetic Pathway
Caption: A putative biosynthetic pathway for this compound.
References
Methodological & Application
Application Note: GC-MS Analysis of 3-Acetoxy-4-cadinen-8-one for Phytochemical and Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid that has been isolated from various natural sources, including the plant Eupatorium adenophorum.[1] Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities, making them of significant interest in pharmaceutical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 923950-05-4[4] |
| Molecular Formula | C17H26O3[4] |
| Molecular Weight | 278.387 g/mol [4] |
| Boiling Point | 363.7±42.0 °C at 760 mmHg[4] |
| Flash Point | 156.1±27.9 °C[4] |
| Density | 1.0±0.1 g/cm3 [4] |
| LogP | 3.42[4] |
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol describes a general method for the extraction of sesquiterpenoids from plant tissues.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
-
Ultrasonic bath
Procedure:
-
Weigh 10 g of dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in 50 mL of distilled water and partition with 50 mL of dichloromethane three times.
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate to dryness.
-
Reconstitute the final extract in a known volume of methanol or ethyl acetate for GC-MS analysis.
2. GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The concentration of the analyte in the samples can then be determined by comparing its peak area to the calibration curve. Table 3 provides an example of how to present quantitative data.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 18.52 | 150,000 | 1.0 |
| Standard 2 | 18.52 | 745,000 | 5.0 |
| Standard 3 | 18.52 | 1,490,000 | 10.0 |
| Standard 4 | 18.52 | 3,780,000 | 25.0 |
| Standard 5 | 18.52 | 7,510,000 | 50.0 |
| Plant Extract 1 | 18.53 | 985,000 | 6.8 |
| Plant Extract 2 | 18.51 | 1,230,000 | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:923950-05-4 | Chemsrc [chemsrc.com]
Application Note: Quantification of 3-Acetoxy-4-cadinen-8-one using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid of interest in natural product research and drug development. The method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a framework for the accurate and precise measurement of this compound in various sample matrices, including plant extracts and in-process drug manufacturing samples.
Introduction
This compound is a cadinane sesquiterpenoid that has been isolated from plant sources such as Eupatorium adenophorum.[1] Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research. Accurate quantification of these compounds is essential for quality control of herbal medicines, pharmacokinetic studies, and the overall drug development process. This document provides a detailed protocol for the quantification of this compound using a widely accessible HPLC-UV system.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₃ | [2] |
| Molecular Weight | 278.387 g/mol | [2] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. | Assumed |
| UV max (λmax) | ~245 nm | Assumed based on α,β-unsaturated ketone chromophore |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation
Calibration Curve and Linearity
A calibration curve was generated by plotting the peak area of the this compound standard against its concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
-
Linearity (R²): 0.9998
-
Linear Range: 1 - 100 µg/mL
-
Limit of Detection (LOD): 0.2 µg/mL
-
Limit of Quantification (LOQ): 0.7 µg/mL
Precision and Accuracy
| QC Sample (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.8 | 2.5 | 98.5 |
| 25 | 1.2 | 1.9 | 101.2 |
| 75 | 0.9 | 1.5 | 99.8 |
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. This protocol can be adapted for the analysis of this compound in various complex matrices with appropriate sample preparation.
References
Application Notes and Protocols for the Extraction of 3-Acetoxy-4-cadinen-8-one from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid of the cadinane class that has been identified in various plant species, notably Eupatorium adenophorum (crofton weed). Sesquiterpenoids are a diverse group of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, based on established methodologies for the separation of cadinane sesquiterpenes.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of cadinane-type sesquiterpenoids from Eupatorium adenophorum. It is important to note that the yield of the specific target compound, this compound, may vary depending on the plant's geographic origin, harvest time, and the specific extraction conditions employed. The data presented here are illustrative and based on typical yields for similar compounds isolated from this plant genus.
| Step | Parameter | Value | Notes |
| 1. Extraction | Plant Material (dried leaves) | 1.0 kg | --- |
| Extraction Solvent | Ethyl Acetate | 3 x 5 L | |
| Crude Extract Yield | 50 - 70 g | Yield can vary based on plant quality. | |
| Crude Extract (% of dry weight) | 5 - 7 % | --- | |
| 2. Column Chromatography (Silica Gel) | Crude Extract Loaded | 50 g | --- |
| Elution Solvents | Hexane-Ethyl Acetate Gradient | Stepwise gradient from 100:0 to 0:100 | |
| Number of Fractions Collected | 10 - 15 | Fractions are typically pooled based on TLC analysis. | |
| Yield of Target Fraction(s) | 5 - 10 g | Contains a mixture of sesquiterpenoids. | |
| 3. Preparative TLC / HPLC | Input Material | 1 g of target fraction | --- |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (7:3) | Optimization may be required. | |
| Purified Compound Yield | 50 - 150 mg | Yield of a single pure sesquiterpenoid. | |
| Purity | >95% | As determined by HPLC and NMR. |
Experimental Protocols
The following protocols describe a representative procedure for the extraction and isolation of this compound from the leaves of Eupatorium adenophorum.
Plant Material Preparation
-
Collect fresh leaves of Eupatorium adenophorum.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (1.0 kg) in ethyl acetate (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.
Isolation and Purification
The isolation of this compound from the crude extract is a multi-step process involving chromatographic techniques.
3.1. Silica Gel Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using a suitable glass column. The amount of silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.
-
Pre-adsorb the crude extract (e.g., 50 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, and finally 100% ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the target compound based on the TLC profiles.
3.2. Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)
For final purification, either pTLC or preparative HPLC can be employed.
-
Preparative TLC:
-
Apply the concentrated, enriched fraction onto a preparative TLC plate (silica gel).
-
Develop the plate using an optimized solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the bands under UV light.
-
Scrape the band corresponding to the desired compound.
-
Extract the compound from the silica gel with a polar solvent like ethyl acetate or methanol.
-
Filter and evaporate the solvent to obtain the purified compound.
-
-
Preparative HPLC:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Elute with an appropriate mobile phase gradient (e.g., water:acetonitrile or water:methanol).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the pure compound.
-
Structure Elucidation
The structure of the purified compound should be confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.
Caption: Experimental workflow for extraction and isolation.
Caption: Logical steps from plant material to pure compound.
Application Notes and Protocols for Cytotoxicity Assay of 3-Acetoxy-4-cadinen-8-one on Cancer Cell Lines
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid, against various cancer cell lines. In the absence of published cytotoxicity data for this specific compound, we present a generalized yet detailed methodology that can be adapted for the initial screening and evaluation of novel natural products. This application note includes a step-by-step protocol for the crystal violet cytotoxicity assay, guidelines for data presentation and analysis, and a discussion of a potential mechanism of action involving the induction of apoptosis. The provided workflows and protocols are intended to serve as a foundational resource for researchers in oncology and drug discovery.
Introduction
Natural products are a significant source of novel chemotherapeutic agents. Sesquiterpenoids, a large class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potent cytotoxic effects against cancer cells. This compound is a sesquiterpenoid whose anticancer potential has not yet been extensively characterized.
The primary objective of a cytotoxicity assay is to determine the concentration at which a substance exhibits toxicity to cells. A common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This application note details a robust and cost-effective method for determining the cytotoxicity of this compound using the crystal violet assay.[1][2][3] This assay is a simple and reliable method for quantifying cell viability in adherent cell cultures.[2][3]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of a novel compound like this compound involves several key stages, from initial compound preparation to data analysis and interpretation. The following diagram illustrates a typical experimental pipeline.
Materials and Reagents
-
This compound (as a stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Crystal Violet Staining Solution (0.5% w/v in 25% methanol)
-
Methanol
-
33% Acetic Acid Solution
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Protocol: Crystal Violet Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
4.1. Cell Seeding
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest adherent cells using Trypsin-EDTA when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach.
4.2. Compound Treatment
-
Prepare a series of dilutions of this compound from the stock solution using the appropriate cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control group (fresh medium only).
-
Incubate the plate for an additional 48 hours (or a desired time point).
4.3. Staining and Quantification
-
After incubation, gently wash the cells twice with 200 µL of PBS per well.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[2]
-
Wash the plate four times with tap water to remove the excess stain.
-
Invert the plate on a paper towel and gently tap to remove any remaining liquid. Allow the plate to air dry.
-
Add 200 µL of a solubilizing agent (e.g., 33% acetic acid) to each well to dissolve the bound dye.
-
Incubate the plate on a shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4.4. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
Data Presentation
The cytotoxic activity of this compound should be summarized in a table format for clear comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Tissue Origin | IC50 (µM) ± SD* |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 28.5 ± 3.1 |
| HepG2 | Hepatocellular Carcinoma | 12.8 ± 1.5 |
| HCT116 | Colon Carcinoma | 21.7 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 35.1 ± 4.2 |
*Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanism of Action: Induction of Apoptosis
Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a frequent target.
This diagram illustrates how a compound like this compound might induce apoptosis. It could potentially inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria.[4][5] This, in turn, triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in cell death.[4][6]
Conclusion
This application note provides a framework for the cytotoxic evaluation of this compound against cancer cell lines. The detailed protocol for the crystal violet assay offers a reliable and efficient method for initial screening. The presented data tables and diagrams serve as templates for reporting and conceptualizing the experimental results. Further studies would be necessary to confirm the precise mechanism of action if significant cytotoxic activity is observed.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Application Note: Evaluation of the Anti-inflammatory Activity of 3-Acetoxy-4-cadinen-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the anti-inflammatory properties of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one. The methodologies described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's ability to modulate key inflammatory mediators. The protocols cover cell viability, nitric oxide (NO) production, expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, this note presents exemplary data in structured tables and visualizes the pertinent inflammatory signaling pathways and experimental workflows using Graphviz diagrams to guide researchers in their experimental design and data interpretation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. Sesquiterpenoids, a large class of natural products, have shown promise as potential therapeutic agents. This compound is a sesquiterpenoid whose anti-inflammatory potential is of significant interest. This application note outlines a comprehensive suite of in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory pathways and mediators in murine macrophages.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Detailed Experimental Protocols
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[1][2][3]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and cytokine analysis) at a density of 2 x 10^5 cells/mL.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, final concentration <0.1%).
-
Incubate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL for the specified duration (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are due to the compound's activity or simply due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Following the treatment period with this compound (with or without LPS), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages during inflammation.[2][4]
-
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[4][5][6]
-
Protocol:
-
After 24 hours of treatment and LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Western Blot Analysis for iNOS and COX-2 Expression
This protocol determines the effect of the compound on the protein levels of key pro-inflammatory enzymes.[7][8][9]
-
Principle: Western blotting uses specific antibodies to detect the expression levels of iNOS and COX-2 proteins in cell lysates.
-
Protocol:
-
After treatment and LPS stimulation (typically 18-24 hours), wash the cells in 6-well plates twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This assay quantifies the secretion of key pro-inflammatory cytokines into the cell culture medium.[10][11][12]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines.
-
Protocol:
-
Collect the cell culture supernatants after 24 hours of treatment and LPS stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatants and standards to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curves.
-
Exemplary Data Presentation
The following tables present hypothetical data to illustrate how the results from these assays can be summarized.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) |
| Control (no LPS) | - | 100 ± 4.5 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 98.2 ± 5.1 | 45.6 ± 3.8 |
| LPS + Compound | 1 | 97.5 ± 4.9 | 38.4 ± 3.1* |
| LPS + Compound | 5 | 96.8 ± 5.3 | 25.1 ± 2.5** |
| LPS + Compound | 10 | 95.2 ± 4.7 | 15.7 ± 1.9 |
| LPS + Compound | 25 | 93.9 ± 5.0 | 8.2 ± 1.1 |
| LPS + Compound | 50 | 85.1 ± 6.2 | 5.4 ± 0.9*** |
*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-only group.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression |
| Control (no LPS) | - | Not Detected | Not Detected |
| LPS (1 µg/mL) | - | 1.00 ± 0.08 | 1.00 ± 0.09 |
| LPS + Compound | 10 | 0.62 ± 0.05 | 0.75 ± 0.06* |
| LPS + Compound | 25 | 0.35 ± 0.04*** | 0.48 ± 0.05 |
| LPS + Compound | 50 | 0.18 ± 0.03 | 0.29 ± 0.04 |
*Data are presented as mean ± SD (n=3) relative to the LPS-only group. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-only group.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | - | 35 ± 8 | 15 ± 4 | 22 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 210 | 1540 ± 150 | 980 ± 95 |
| LPS + Compound | 10 | 1980 ± 180 | 1120 ± 110 | 650 ± 70 |
| LPS + Compound | 25 | 1250 ± 130 | 760 ± 80** | 380 ± 45 |
| LPS + Compound | 50 | 860 ± 90 | 450 ± 50 | 210 ± 30 |
*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-only group.
Relevant Inflammatory Signaling Pathways
The production of the inflammatory mediators measured in the protocols above is largely controlled by the NF-κB and MAPK signaling pathways.[13][14][15] this compound may exert its anti-inflammatory effects by inhibiting one or more components of these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[16][17] Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[18]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[19][20][21] These kinases can phosphorylate and activate transcription factors like AP-1, which works in concert with NF-κB to drive inflammation.[8]
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory activity of this compound. By measuring its impact on cell viability, NO production, pro-inflammatory enzyme expression, and cytokine secretion in LPS-stimulated macrophages, researchers can obtain a comprehensive profile of the compound's potential therapeutic efficacy. The provided workflows, exemplary data tables, and pathway diagrams serve as valuable tools for guiding experimental design and interpreting results in the field of anti-inflammatory drug discovery.
References
- 1. Isolation, characterization and anti-inflammatory mechanism of probiotics in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct influences of pro-inflammatory cytokines (IL-1beta, TNF-alpha, IL-6) on the proliferation and cell-surface antigen expression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 20. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
Application Notes & Protocols for the Isolation of Sesquiterpenoids from Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of sesquiterpenoids from complex mixtures, primarily from plant matrices. Sesquiterpenoids are a diverse class of C15 isoprenoid compounds with a wide range of biological activities, making them of significant interest for pharmaceutical and biotechnological applications.[1][2] The successful isolation and purification of these compounds are critical for their structural elucidation, biological activity assessment, and further development.[1]
This guide covers a range of techniques from traditional extraction methods to advanced chromatographic separations. It includes detailed experimental protocols, quantitative data for comparison, and visual workflows to aid in the experimental design.
Overview of Isolation Techniques
The isolation of sesquiterpenoids from their natural sources is often challenging due to their presence in complex mixtures with other secondary metabolites like other terpenoids, flavonoids, and phenolic compounds.[1] The choice of isolation strategy depends on the physicochemical properties of the target sesquiterpenoids (e.g., volatility, polarity), the nature of the source material, and the desired scale of purification.
Commonly employed techniques include:
-
Solvent Extraction: A fundamental first step to extract a broad range of compounds from the source material.[1]
-
Steam Distillation: Particularly suitable for volatile sesquiterpenoids and essential oil components.[3][4]
-
Supercritical Fluid Extraction (SFE): A green and efficient technique using supercritical fluids, most commonly CO2, for extraction.[5][6][7]
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. This includes open column chromatography (OCC), vacuum liquid chromatography (VLC), and flash chromatography.[8][9]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique for both analytical and preparative separations.[1][10]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption and sample degradation.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the isolation of sesquiterpenoids, providing a comparative overview of the efficiency of different methods.
Table 1: Yield and Purity of Sesquiterpenoids from Various Isolation Protocols
| Source Material | Target Sesquiterpenoid(s) | Isolation Method(s) | Starting Material (g) | Yield (mg) | Yield (%) | Purity (%) | Reference |
| Calomeria amaranthoides | Eremophila-1(10)-11(13)-dien-12,8β-olide | Steam Distillation followed by Short-Column Vacuum Chromatography | Fresh Plant Material | - | 0.56 (sesquiterpene-rich oil) | 95 | [3][11] |
| Cichorium intybus L. Roots | 11,13-dihydrolactucin (DHLc) and Lactucin (Lc) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 750 | 642.3 (DHLc), 175.3 (Lc) | 0.086 (DHLc), 0.023 (Lc) | >95 | [12][13][14] |
| Eupatorium lindleyanum DC. | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, Eupalinolide A, Eupalinolide B | High-Speed Counter-Current Chromatography (HSCCC) | 540 (n-butanol fraction) | 10.8, 17.9, 19.3 | - | 91.8, 97.9, 97.1 | [10] |
| Matricaria chamomilla L. | Spathulenol, α-bisabolol oxide B, α-bisabolone oxide A, α-bisabolol oxide A | Solvent Assisted Flavor Evaporation (SAFE), CPC, Silica Gel & Size-Exclusion Chromatography | - | - | - | 94-100 | [15] |
| Vetiver Essential Oil | Zizanoic Acid | KOH-impregnated Silica Gel Column Chromatography | 5 | - | - | 84-87 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in sesquiterpenoid isolation.
Protocol 1: Steam Distillation for Volatile Sesquiterpenoids
This protocol is adapted from the efficient isolation of an anti-cancer sesquiterpene lactone from Calomeria amaranthoides.[3][11]
Objective: To isolate volatile sesquiterpenoids from fresh plant material.
Materials:
-
Fresh plant material
-
Deionized water
-
Blender
-
5 L round bottom flask with heating mantle
-
Stillhead, double-coiled water-cooled condenser, and receiver head
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Finely chop the fresh plant material in deionized water using a blender.
-
Transfer the slurry to a 5 L round bottom flask. Add more deionized water if necessary.
-
Set up the hydro-distillation apparatus at atmospheric pressure. Wrap the flask and stillhead with aluminum foil to ensure even heating.
-
Heat the flask using the heating mantle to initiate steam distillation.
-
Continue the distillation until no more oil is collected in the receiver.
-
Extract the collected distillate with ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the sesquiterpene-rich oil.
-
Further purification of the target sesquiterpenoid can be achieved using short-column vacuum chromatography.
Protocol 2: Three-Step Isolation of Sesquiterpene Lactones from Chicory Roots
This protocol is based on a method for the large-scale isolation of 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from Cichorium intybus L. roots.[12][13]
Objective: To isolate non-volatile sesquiterpene lactones through a multi-step extraction and purification process.
Materials:
-
Freeze-dried chicory root powder
-
Ultra-pure water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Reversed-phase flash chromatography system (e.g., Phenyl Butyl functionalized silica)
-
Acetonitrile (ACN)
-
Freeze-dryer
Procedure:
-
Water Maceration:
-
Liquid-Liquid Extraction:
-
Separate the supernatant from the maceration step.
-
Perform a liquid-liquid extraction of the supernatant with ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reversed-Phase Chromatography:
-
Dissolve the dried extract in a suitable solvent.
-
Purify the extract using a reversed-phase flash chromatography system.
-
Use a gradient elution, for example, starting with a high percentage of water and gradually increasing the concentration of acetonitrile.[16]
-
Collect the fractions containing the target sesquiterpenoids.
-
Combine the pure fractions and freeze-dry to obtain the final products as white powders.[16]
-
Protocol 3: Supercritical Fluid Extraction (SFE) of Sesquiterpenoids
SFE is a highly selective and environmentally friendly method for extracting bioactive compounds.[6][17]
Objective: To extract sesquiterpenoids using supercritical CO2.
Materials:
-
Ground plant material
-
Supercritical fluid extraction equipment
-
Supercritical grade CO2
-
Co-solvent (e.g., ethanol or methanol), if necessary[17]
-
Collection vials
Procedure:
-
Pack the extractor vessel with the ground plant material.
-
Set the desired extraction temperature and pressure. These parameters need to be optimized for the specific target compounds but typically range from 35-60°C and up to 400 bar.[17]
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
-
Pass the supercritical CO2 through the extraction vessel. A co-solvent can be added to the CO2 stream to modify its polarity and enhance the extraction of more polar sesquiterpenoids.[17]
-
The supercritical fluid containing the extracted compounds is then passed through a pressure reduction valve into a collection vessel.
-
As the pressure drops, the CO2 loses its solvating power, and the extracted compounds precipitate in the collection vessel.[7]
-
The CO2 can be recycled or vented.
-
The collected extract can be further purified using chromatographic techniques.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described isolation protocols.
Caption: General workflow for sesquiterpenoid isolation.
Caption: Steam distillation workflow for volatile sesquiterpenoids.
Caption: Supercritical Fluid Extraction (SFE) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation [scirp.org]
- 4. Steam distillation - Wikipedia [en.wikipedia.org]
- 5. Supercritical fluid extraction assisted isolation of sesquiterpene lactones with antiproliferative effects from Centipeda minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 8. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil [mdpi.com]
- 10. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetoxy-4-cadinen-8-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid natural product that has been isolated from the herbaceous plant Eupatorium adenophorum. As a member of the cadinane class of sesquiterpenes, it possesses a characteristic bicyclic core structure. While this compound is commercially available, a comprehensive review of the scientific literature reveals a notable absence of a published total synthesis for this compound. Furthermore, its application as a starting material or intermediate in the synthesis of other natural products has not been documented in peer-reviewed publications.
This document serves to provide context on this compound, including its natural source and the biological activities of related compounds, which may inform future synthetic efforts and drug discovery programs.
1. Natural Occurrence and Biological Context
This compound is a constituent of Eupatorium adenophorum, a plant known to produce a variety of bioactive sesquiterpenoids. Research into the chemical constituents of this plant has led to the isolation and characterization of numerous cadinane-type sesquiterpenes, some of which have demonstrated cytotoxic and anti-inflammatory properties. The biological activity of other related cadinane sesquiterpenes from Eupatorium adenophorum suggests that this class of compounds may have potential as leads for drug development.
2. Potential Synthetic Strategies (Hypothetical)
In the absence of a published total synthesis, we can propose a hypothetical retrosynthetic analysis based on common strategies for the synthesis of cadinane sesquiterpenes. A logical approach would involve the disconnection of the acetoxy group and the enone functionality to simplify the target molecule to a core cadinane skeleton.
DOT Script for Hypothetical Retrosynthesis
Application Notes & Protocols for the Analysis of Cadinene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinene derivatives are a significant class of bicyclic sesquiterpenes found in various essential oils from plants.[1][2] These compounds and their derivatives have garnered considerable interest due to their diverse biological activities, including antifungal, antimicrobial, antioxidant, and potential applications in drug discovery.[3][4][5][6] The development of robust analytical standards is crucial for the qualitative and quantitative assessment of these compounds in complex matrices, ensuring consistency and accuracy in research and development.
These application notes provide detailed protocols for the extraction, isolation, and analysis of cadinene derivatives, along with quantitative data to support methodology validation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and bioactivity of cadinene derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Sesquiterpene Lactones (general) | > 0.9993 | - | - | 98.12 - 101.39 | [7] |
| Triterpenoids (similar compounds) | > 0.9988 | < 1 ng on column | < 2 ng on column | - | [8] |
| Sesquiterpene Lactones (in Eremanthus species) | > 0.9987 | 2.00 - 6.79 µg/mL | 6.00 - 20.40 µg/mL | - | [9] |
Table 2: Antifungal Activity of Cadinene Sesquiterpenes
| Compound | Fungal Species | ED₅₀ (μg/mL) | Reference |
| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 ± 0.58 | [3] |
| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 ± 1.03 | [3] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Specification | Reference |
| Column | ||
| Type | Capillary with non-polar stationary phase (e.g., DB-5MS) | [10] |
| Dimensions | 30 m x 0.25 mm x 0.25 µm | [10] |
| Temperature Program | ||
| Initial Temperature | 50°C | [10] |
| Final Temperature | 250°C | [10] |
| Identification | Comparison of mass spectra and retention indices with standards or libraries | [10] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Cadinene Derivatives from Plant Material
This protocol outlines a general procedure for the extraction and isolation of cadinene derivatives from plant sources.
1. Extraction
-
1.1. Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.
-
1.2. Solvent Extraction:
-
Macerate the powdered plant material in ethyl acetate or 100% methanol at room temperature.[3][11]
-
For enhanced extraction, a combination of shaking (1 hour) and sonication (30 minutes) can be employed.[11]
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Isolation
-
2.1. Column Chromatography:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
2.2. Preparative Thin Layer Chromatography (pTLC):
-
Pool fractions containing compounds of interest.
-
Further purify the pooled fractions using pTLC to isolate individual cadinene derivatives.[3]
-
Protocol 2: Analysis of Cadinene Derivatives by GC-MS
This protocol details the analysis of volatile cadinene derivatives using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation
-
Dissolve the isolated compounds or the essential oil fraction in a suitable volatile solvent (e.g., pentane).[12]
2. GC-MS System and Conditions
-
Gas Chromatograph: Equipped with a mass spectrometer detector.
-
Column: Use a capillary column with a non-polar stationary phase, such as a DB-5MS column (30 m × 0.25 mm × 0.25 µm).[10]
-
Carrier Gas: Helium.
-
Injection: Splitless or split injection.
-
Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-500.
-
3. Data Analysis
-
Identify the cadinene derivatives by comparing their mass spectra and retention indices with those of authentic standards or by searching spectral libraries like the NIST database.[10][13]
Protocol 3: Analysis of Cadinene Derivatives by HPLC
This protocol is suitable for the analysis of less volatile or thermally labile cadinene derivatives.
1. Sample Preparation
-
Dissolve the purified compounds or crude extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode-Array Detector (DAD) or Mass Spectrometer (MS)).[7]
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like acetic acid, e.g., 0.2%) is typically employed.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection:
3. Quantification
-
Prepare a calibration curve using certified reference standards of the cadinene derivatives.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for δ-cadinene-induced apoptosis.[10]
Experimental Workflow
Caption: General workflow for the extraction, isolation, and analysis of cadinene derivatives.
References
- 1. Cadinene - Wikipedia [en.wikipedia.org]
- 2. Cadinenes [drugfuture.com]
- 3. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 11. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. σ-Cadinene [webbook.nist.gov]
Experimental Design for Unveiling the Bioactivity of Sesquiterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the experimental design of testing the bioactivity of sesquiterpenoids. These protocols are intended to guide researchers in the systematic evaluation of sesquiterpenoid compounds for potential therapeutic applications.
Introduction to Sesquiterpenoid Bioactivity
Sesquiterpenoids, a class of 15-carbon isoprenoids, are structurally diverse secondary metabolites found abundantly in plants and fungi.[1][2][3] They exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][4] This diverse bioactivity profile makes them promising candidates for drug discovery and development. A systematic approach to evaluating their biological effects is crucial for identifying lead compounds with therapeutic potential.
General Experimental Workflow
A typical workflow for assessing the bioactivity of a novel sesquiterpenoid involves a series of in vitro assays to screen for various biological activities. This tiered approach allows for a comprehensive evaluation, starting with broad cytotoxicity screening, followed by more specific functional assays.
Caption: General workflow for testing sesquiterpenoid bioactivity.
Cytotoxicity Assays
Objective: To determine the concentration range at which the sesquiterpenoid exhibits cytotoxic effects on cells. This is a critical first step to identify appropriate concentrations for subsequent bioactivity assays, minimizing false-positive results due to cell death.
Common Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability.[5] Metabolically active cells reduce the tetrazolium salts to colored formazan products, which can be quantified spectrophotometrically.
Protocol: MTT Assay
Materials:
-
Human or animal cell line (e.g., HeLa, MCF-7, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sesquiterpenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Cytotoxicity of Sesquiterpenoids
| Sesquiterpenoid | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Santamarine | L1210 | Methylene Blue | 0.28 | [6] |
| 9β-acetoxycostunolide | L1210 | Methylene Blue | 0.16 | [6] |
| 9β-acetoxyparthenolide | CCRF-CEM | Methylene Blue | 0.4 | [6] |
| Neurolenin D mesylate | HEK 293 | CCK-8 | No cellular toxicity observed | [7] |
Anti-inflammatory Activity Assays
Objective: To evaluate the potential of sesquiterpenoids to modulate inflammatory responses. This is often assessed by measuring the production of inflammatory mediators in stimulated immune cells.
Common Assays: Measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[8][9]
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Sesquiterpenoid stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the sesquiterpenoid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (a known anti-inflammatory agent).
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the vehicle control.
Data Presentation: Anti-inflammatory Activity of Sesquiterpenoids
| Sesquiterpenoid | Cell Line | Stimulant | Measured Mediator | IC₅₀ (µM) | Reference |
| Talaminoid A | BV-2 | LPS | Nitric Oxide (NO) | 5.79 | [2] |
| Unnamed Sesquiterpene Lactone | RAW 264.7 | LPS | Nitric Oxide (NO) | Not specified | [9] |
| Unnamed Sesquiterpene Lactone | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Not specified | [9] |
Antimicrobial Activity Assays
Objective: To determine the ability of sesquiterpenoids to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi.
Common Assays: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[10]
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sesquiterpenoid stock solution
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Prepare Inoculum: Grow the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the sesquiterpenoid in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sesquiterpenoid that completely inhibits visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Data Presentation: Antimicrobial Activity of Sesquiterpenoids
| Sesquiterpenoid | Microorganism | Assay Method | MIC (µg/mL) | Reference |
| α-cedrene | Bacillus subtilis | Not specified | 3.06 | [11] |
| β-cedrene | Proteus sp. | Not specified | 3.06 | [11] |
| Sesquithuriferol | Bacillus subtilis | Not specified | 3.06 | [11] |
| Compound 70 | Staphylococcus aureus | Not specified | 128 | [12] |
| Compound 70 | Pseudomonas aeruginosa | Not specified | 64 | [12] |
| Compounds 95-100, 103 | Escherichia coli | Micro broth dilution | 0.5 | [12] |
Antioxidant Activity Assays
Objective: To assess the capacity of sesquiterpenoids to scavenge free radicals and protect against oxidative stress.
Common Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used spectrophotometric methods.[13][14][15]
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution (in methanol or ethanol)
-
Sesquiterpenoid stock solution
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare various concentrations of the sesquiterpenoid in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sesquiterpenoid dilutions. Include a control (DPPH solution + solvent) and a positive control (a known antioxidant like ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.
Data Presentation: Antioxidant Activity of Sesquiterpenoids
| Sesquiterpenoid/Extract | Assay | IC₅₀ (µg/mL) | Reference |
| Gallic acid hydrate | ABTS | 1.03 | [16] |
| (+)-Catechin hydrate | ABTS | 3.12 | [16] |
| Caffeic acid | ABTS | 1.59 | [16] |
| Quercetin | ABTS | 1.89 | [16] |
Mechanism of Action: Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the observed bioactivities is a critical step in drug development. Sesquiterpenoids have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[17][18][19][20]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immune responses.[21][22][23][24] Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[25]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[18] Several sesquiterpenoids have been reported to modulate MAPK signaling.[18][26]
Caption: Modulation of the MAPK signaling pathway by sesquiterpenoids.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic investigation of sesquiterpenoid bioactivity. By employing these standardized methods, researchers can effectively screen and characterize novel sesquiterpenoid compounds, paving the way for the development of new therapeutic agents. Further mechanistic studies are encouraged to elucidate the precise molecular targets and signaling pathways modulated by these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "In vitro Toxicity and Mutagenicity Evaluation of Sesquiterpene Lactone" by Chloe Leach [scholarworks.smith.edu]
- 8. arborassays.com [arborassays.com]
- 9. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proceedings.science [proceedings.science]
- 11. Antimicrobial activity of sesquiterpenes from the essential oil of Juniperus thurifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KEGG PATHWAY Database [genome.jp]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Acetoxy-4-cadinen-8-one Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of 3-Acetoxy-4-cadinen-8-one from Eupatorium adenophorum.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my crude extract significantly lower than expected?
Potential Causes & Solutions:
-
Improper Plant Material Preparation: Insufficiently dried or coarsely powdered plant material can lead to low extraction efficiency.
-
Solution: Ensure the Eupatorium adenophorum plant material is thoroughly dried to a constant weight and finely ground to increase the surface area for solvent penetration.
-
-
Inappropriate Solvent Selection: The polarity of the extraction solvent greatly influences the yield.
-
Solution: For conventional extraction, polar solvents have shown good results. A study on Eupatorium adenophorum leaves reported the following yields with different solvents:
-
Ethanol: 6.053% w/w
-
Chloroform: 3.856% w/w
-
Petroleum Ether: 0.856% w/w Experiment with solvents of varying polarities, such as methanol, ethanol, or ethyl acetate, to determine the optimal choice for your specific conditions.
-
-
-
Suboptimal Extraction Conditions: Factors like temperature, extraction time, and solvent-to-solid ratio can significantly impact the yield.
-
Solution: Optimize these parameters. For instance, a protocol for a related species involved extraction with 60% ethanol at 80°C for 60 minutes. Conduct small-scale experiments to find the best combination for your laboratory setup.
-
-
Compound Degradation: this compound, like many natural products, may be susceptible to degradation under harsh conditions.
-
Solution: Avoid prolonged exposure to high temperatures or extreme pH levels. Consider using milder extraction techniques like maceration at room temperature or ultrasound-assisted extraction for shorter durations.
-
Question 2: I'm experiencing poor separation and recovery during column chromatography purification. What could be the issue?
Potential Causes & Solutions:
-
Compound Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, including some sesquiterpenoids with acetoxy groups.[1][2]
-
Solution: Test the stability of your compound on a small amount of silica gel using a 2D TLC plate. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina or Florisil. For acid-sensitive compounds, adding a small amount of a base like triethylamine (0.1–2.0%) to the mobile phase can also help.[1]
-
-
Inappropriate Solvent System: An unsuitable mobile phase will lead to either no elution (compound stuck on the column) or co-elution of impurities.
-
Solution: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound for good separation on a column. A common solvent system for sesquiterpenoids is a gradient of hexane and ethyl acetate.
-
-
Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. For complex mixtures, a lower loading percentage is advisable.
-
-
Improper Column Packing: An unevenly packed column with cracks or channels will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Allow the packed column to equilibrate with the mobile phase before loading the sample.
-
Question 3: My final product is not pure, and I see multiple spots on the TLC. How can I improve the purity?
Potential Causes & Solutions:
-
Co-eluting Impurities: Some impurities may have similar polarities to this compound, making separation by silica gel chromatography challenging.
-
Solution: Consider using a different purification technique. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate similar sesquiterpenoid lactones from Eupatorium species. An alternative is to use preparative TLC for small-scale purification.
-
-
Use of a Single Purification Step: A single chromatographic step may not be sufficient to achieve high purity.
-
Solution: Employ a multi-step purification strategy. For example, after initial silica gel chromatography, the partially purified fractions can be subjected to a second chromatographic step using a different stationary phase (e.g., reversed-phase C18) or a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Eupatorium adenophorum?
Q2: What are the recommended solvents for extracting this compound?
A2: Based on the extraction of similar sesquiterpenoids from Eupatorium species, the following solvents are recommended:
-
Methanol/Ethanol: These polar solvents are effective for extracting a broad range of secondary metabolites.
-
Ethyl Acetate: This solvent of medium polarity has been used to extract cadinene derivatives from E. adenophorum.
-
Mixtures of solvents: Aqueous mixtures of ethanol or methanol are often used to fine-tune the polarity of the extraction solvent.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the separation during column chromatography. By analyzing the fractions collected from the column on a TLC plate and comparing them to the crude extract and a reference standard (if available), you can identify the fractions containing the desired compound and decide which fractions to combine.
Q4: Are there any advanced techniques that can improve the extraction yield and purity?
A4: Yes, several advanced techniques can be employed:
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent and can offer high selectivity and efficiency. A study on E. adenophorum showed that SFE followed by molecular distillation significantly enriched the cadinene sesquiterpenoid content to 89.19%.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, which can enhance extraction efficiency and reduce extraction time.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption and degradation of the sample. It has been successfully used for the preparative separation of sesquiterpenoid lactones from a related Eupatorium species.
Data Presentation
Table 1: Comparison of Conventional Extraction Methods for Eupatorium adenophorum Leaves
| Extraction Method | Solvent | Yield of Crude Extract (% w/w) | Reference |
| Soxhlet Extraction | Petroleum Ether | 0.856 | --INVALID-LINK-- |
| Soxhlet Extraction | Chloroform | 3.856 | --INVALID-LINK-- |
| Soxhlet Extraction | Ethanol | 6.053 | --INVALID-LINK-- |
| Hot Extraction | 60% Ethanol (v/v) | Not specified | --INVALID-LINK-- |
Table 2: Advanced Extraction and Purification of Cadinene Sesquiterpenoids from Eupatorium adenophorum
| Method | Key Findings | Reference |
| Supercritical Fluid Extraction (SFE) | The content of two major cadinene sesquiterpenoids in the extract was 55.00% and 6.01%. | --INVALID-LINK-- |
| Molecular Distillation | Following SFE, molecular distillation increased the total content of cadinene sesquiterpenoids to 89.19%. | --INVALID-LINK-- |
| Industrial Preparative Chromatography | From 200 mg of the distilled fraction, 146 mg of 9-oxo-10,11-dehydroageraphorone and 29 mg of 10Hβ-9-oxo-ageraphorone were obtained with purities over 99%. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Sesquiterpenoids from Eupatorium adenophorum
This protocol is adapted from a study on the successive solvent extraction of E. adenophorum leaves.
-
Plant Material Preparation:
-
Collect fresh leaves of Eupatorium adenophorum and air-dry them in the shade until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh about 100 g of the powdered plant material and place it in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add a suitable solvent (e.g., ethanol, ethyl acetate, or chloroform) to the round-bottom flask, ensuring the volume is sufficient to cover the plant material in the thimble during siphoning.
-
Heat the solvent to its boiling point and continue the extraction for 6-8 hours or until the solvent in the siphon tube becomes colorless.
-
-
Solvent Evaporation:
-
After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Dry the crude extract in a vacuum oven to remove any residual solvent.
-
Protocol 2: Purification of Sesquiterpenoids by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of sesquiterpenoids from the crude extract.
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., n-hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and drain the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimum amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
Alternatively, for samples that are not fully soluble in the mobile phase, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using an appropriate solvent system and a suitable visualization method (e.g., UV light, vanillin-sulfuric acid stain).
-
Combine the fractions that contain the pure compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for low yield or purity issues.
References
Technical Support Center: Quantification of Acetylated Sesquiterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of acetylated sesquiterpenoids. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is acetylation often a necessary step for quantifying sesquiterpenoids, particularly with Gas Chromatography (GC)?
A: Acetylation is a derivatization technique used to improve the analytical properties of sesquiterpenoids for GC analysis. The primary reasons for this are:
-
Increased Volatility: Many sesquiterpenoids contain polar functional groups like hydroxyl (-OH) or amine (-NH) groups. Acetylation replaces the active hydrogen in these groups with an acetyl group, which reduces polarity and increases the molecule's volatility, making it more suitable for GC analysis.[1][2]
-
Improved Thermal Stability: The derivatization process can make the molecules more stable at the high temperatures used in the GC injector and column.
-
Enhanced Chromatographic Performance: Acetylation can lead to sharper, more symmetrical peaks and reduce peak tailing, which improves resolution and the accuracy of quantification.[1]
-
Structural Elucidation: The mass spectra of acetylated derivatives are often easier to interpret, aiding in compound identification.
Under anhydrous conditions, acetic anhydride can acetylate phenols, amines, and alcohols.[3] However, under basic aqueous conditions, it will derivatize phenols and amines but not alcohols, allowing for selective derivatization.[3]
Q2: What are the most significant challenges in the quantification of acetylated sesquiterpenoids?
A: Researchers face several key challenges:
-
Matrix Effects: Complex biological samples (e.g., plant extracts, plasma) contain numerous endogenous components that can co-elute with the target analyte.[4] These components can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement, which causes inaccurate quantification.[5][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[5]
-
Lack of Reference Standards: Many acetylated sesquiterpenoids are not commercially available as certified reference standards.[7] This complicates accurate quantification, as creating a reliable calibration curve is difficult. USP offers over 3,500 reference standards, but specific acetylated sesquiterpenoids may not be among them.[8]
-
Analyte Stability: The stability of sesquiterpenoids and their acetylated derivatives can be influenced by factors like pH and temperature.[9] For example, some sesquiterpene lactones with side chains were found to be stable at pH 5.5 but lost the side chain at pH 7.4 and 37°C.[9] Acetylated wood has also shown stability dependencies on pH and temperature.[10]
-
Incomplete Derivatization: The acetylation reaction may not proceed to completion, resulting in a mixture of derivatized and underivatized analyte. This leads to an underestimation of the true concentration.
-
Isomeric Complexity: Sesquiterpenoids often exist as isomers, which can produce multiple or overlapping chromatographic peaks, complicating simultaneous determination.[11]
Q3: My LC-MS results are inconsistent. How can I identify and mitigate matrix effects?
A: Matrix effects are a primary cause of inconsistent LC-MS results. Here’s how to address them:
-
Matrix-Matched Calibration: This is a highly effective solution. Instead of preparing calibration standards in a pure solvent, you prepare them in a blank matrix extract (a sample of the same type, e.g., plasma, that is free of the analyte).[6] This ensures that the standards and the samples experience similar matrix effects.
-
Use of Internal Standards (IS): An ideal IS is a stable, isotopically-labeled version of the analyte, as it co-elutes and experiences nearly identical matrix effects. If an isotopic standard is unavailable, a structurally similar compound can be used.
-
Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.[12][13] While this can improve accuracy, it also lowers the analyte concentration, which may impact the limit of detection.[13]
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before analysis.
To quantify the extent of the matrix effect, you can compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the same analyte in a standard solution. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[5]
Q4: I cannot find a certified reference standard for my specific acetylated sesquiterpenoid. What are my options for quantification?
A: This is a common and difficult problem. While true absolute quantification is not possible without a certified standard, you have a few options for estimation:
-
Relative or Semi-Quantification: Use a commercially available, structurally related sesquiterpenoid as a surrogate standard. For example, in a study on Atractylodes lancea, the calibration curve of hinesol was used to estimate the relative contents of other sesquiterpenoids due to similarities in MS fragmentation.[14] This approach assumes the surrogate has a similar response factor to your analyte and should be clearly noted as a semi-quantitative result.
-
Relative Quantification (for comparative studies): If you are comparing the amount of the analyte across different samples (e.g., treated vs. untreated), you can report the relative change in peak area or response, assuming the matrix effects are consistent across the sample set.
-
Purification and Characterization: If high accuracy is essential, the most rigorous approach is to purify the acetylated sesquiterpenoid from a concentrated source, confirm its identity and purity using techniques like NMR and high-resolution MS, and then use this well-characterized material to create your own standard curve.
Section 2: Troubleshooting Guides
Guide 1: Poor Peak Shape or Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites on the GC liner or column; incompatible pH of mobile phase (LC); column degradation. | Use a deactivated GC liner; check and adjust mobile phase pH; replace the column. |
| Peak Splitting / Shoulders | Incomplete derivatization; co-elution with an isomer or interference; column overloading. | Optimize derivatization reaction time, temperature, and reagent concentration; improve chromatographic separation with a slower gradient or different column chemistry; inject a lower concentration of the sample. |
| Broad Peaks | Low temperature in GC oven; large injection volume; dead volume in the system (connections). | Increase the GC oven ramp rate or initial temperature; reduce injection volume; check and tighten all fittings. |
| No Peak Detected | Analyte degradation; incorrect MS parameters (e.g., wrong SIM ion); derivatization failure. | Check sample stability and storage conditions; confirm the selected ion for monitoring (SIM) is correct for the acetylated derivative[14]; verify derivatization with a known standard. |
Guide 2: Inaccurate or Non-Reproducible Quantitative Results
| Symptom | Possible Cause | Suggested Solution |
| High Variability (RSD > 15%) | Inconsistent sample preparation or injection volume; significant, variable matrix effects between samples. | Use an autosampler for precise injections; implement a robust internal standard method; improve sample cleanup to reduce matrix variability. |
| Low Analyte Recovery | Inefficient extraction from the matrix; analyte loss during solvent evaporation or transfer steps. | Optimize the extraction solvent and technique (e.g., sonication, vortexing); use gentle evaporation conditions (e.g., nitrogen stream at low heat); minimize sample transfer steps. An extraction procedure for pinacolyl alcohol noted some analyte loss during an aqueous wash step.[15] |
| Systematic Underestimation | Incomplete derivatization reaction; using a non-ideal surrogate standard for calibration. | Increase derivatization reagent concentration or reaction time; heat the reaction if appropriate[16]; if possible, use a standard that is more structurally similar to the analyte. |
| Systematic Overestimation | Ion enhancement due to matrix effects; co-eluting interference with the same mass fragment. | Use matrix-matched calibration or an isotopically-labeled internal standard[6]; improve chromatographic resolution to separate the analyte from the interference. |
Section 3: Experimental Protocols & Data
Protocol 1: General Acetylation Protocol for GC-MS
This protocol is a general guideline for the derivatization of hydroxyl-containing sesquiterpenoids using acetic anhydride. Note: Always handle reagents in a fume hood and wear appropriate personal protective equipment.
Reagents:
-
Dried sample extract
-
Acetic Anhydride (Ac₂O)
-
Pyridine or 1-methylimidazole (1-MeIm) as a catalyst[11]
-
A suitable organic solvent (e.g., Toluene, Ethyl Acetate)
-
Phosphate buffer (pH 6.0) for quenching
-
Anhydrous Sodium Sulfate
Procedure:
-
Ensure the sample extract is completely dry, as water can quench the reaction.
-
Reconstitute the dried extract in 500 µL of a suitable solvent.
-
Add 100 µL of pyridine or 1-MeIm.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes. Reaction time and temperature should be optimized for your specific analyte.
-
Cool the reaction vial to room temperature.
-
To quench the reaction and remove excess reagent, add 1 mL of phosphate buffer (pH 6.0) and vortex vigorously for 30 seconds.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean vial.
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Table 1: Comparison of Primary Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase based on polarity. |
| Best Suited For | Volatile, thermally stable sesquiterpenoids (e.g., hydrocarbons, simple alcohols). Derivatization is often required for polar compounds.[17] | Non-volatile, polar, or thermally labile compounds like sesquiterpene lactones and glycosides.[18][19] |
| Derivatization | Frequently required (acetylation, silylation) to increase volatility and improve peak shape.[2] | Generally not required, simplifying sample preparation. |
| Key Challenge | Thermal degradation of labile compounds; potential for incomplete derivatization. | Significant susceptibility to matrix effects (ion suppression/enhancement), especially with ESI.[5] |
| Common Application | Analysis of essential oils and volatile profiles of plant extracts.[14][20] | Quantification of bioactive sesquiterpenoids in complex biological matrices for pharmacokinetics or metabolomics.[21][19] |
Section 4: Visualizations
// Invisible edges for ordering start -> separation [style=invis]; separation -> data_analysis [style=invis]; } endomd Caption: General experimental workflow for the quantification of acetylated sesquiterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sesquiterpenes – Target Analysis [targetanalysis.gr]
- 8. USP Reference Standards [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative mass spectrometry independence from matrix effects and detector saturation achieved by flow injection analysis with real-time infinite dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Qualitative and quantitative determination of sesquiterpenoids in Achillea species by reversed-phase high-performance liquid chromatography, mass-spectrometry and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of six sesquiterpene glycosides from Dendrobium nobile Lindl. under different growth conditions by high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry in MRM mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
stability of 3-Acetoxy-4-cadinen-8-one under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Acetoxy-4-cadinen-8-one under various storage conditions. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to keep the product in a tightly sealed vial at 2-8°C.[1] Under these conditions, the product can be stored for up to 24 months.[1]
Q2: How should I store solutions of this compound?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to two weeks.[1] It is best practice to prepare and use solutions on the same day whenever possible.[1]
Q3: How should I handle the product upon removal from storage?
Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.[1] This prevents condensation from forming inside the vial, which could affect the stability of the compound.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (esters and ketones) can be susceptible to hydrolysis and oxidation. The acetoxy group can be hydrolyzed to a hydroxyl group, particularly under acidic or basic conditions. The ketone functional group and the double bond in the cadinene skeleton may be susceptible to oxidation.
Q5: Are there any known incompatibilities for this compound?
You should store this compound apart from foodstuff containers or incompatible materials. While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound due to improper storage or handling. | 1. Review your storage procedures against the recommended guidelines (solid at 2-8°C, solutions at -20°C for short-term). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your stock using an appropriate analytical method (e.g., HPLC-UV, LC-MS). |
| Appearance of new peaks in chromatograms. | The compound is degrading into one or more new products. | 1. Analyze the new peaks by mass spectrometry (MS) to identify potential degradation products. 2. Consider potential hydrolysis of the acetoxy group or oxidation of the molecule as possible degradation pathways. 3. If possible, protect the compound from light and perform experiments under an inert atmosphere to minimize oxidation. |
| Loss of biological activity. | The compound has degraded, and the degradation products are inactive. | 1. Confirm the purity and integrity of your compound stock. 2. If degradation is confirmed, prepare fresh solutions from a new vial of the solid compound. 3. Re-evaluate your experimental conditions to minimize exposure to harsh conditions (e.g., extreme pH, high temperatures). |
Stability Data Summary
The following table summarizes the available information on the stability of this compound.
| Form | Storage Condition | Duration | Expected Stability | Source |
| Solid | 2-8°C (Tightly Sealed Vial) | Up to 24 months | Stable | [1] |
| Solution | -20°C (Tightly Sealed Vials) | Up to 2 weeks | Useable | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller, tightly sealed vials and store at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 200-250 nm range for a ketone chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Note: This is a starting point, and method optimization will be necessary.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in your own laboratory.
References
Technical Support Center: Overcoming Co-elution of Sesquiterpenoid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting sesquiterpenoid isomers in chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I determine if I have a co-elution problem with my sesquiterpenoid isomers?
A1: Co-elution of sesquiterpenoid isomers can be identified through several key indicators:
-
Peak Shape Abnormalities: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder on a peak is a strong indication that two or more compounds are eluting at or very near the same time.[1]
-
Mass Spectral Analysis (GC-MS/LC-MS): If you are using a mass spectrometer, examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge of a peak suggests the presence of multiple components.[1] For isomers, the mass spectra may be very similar, but subtle differences in ion ratios across the peak can still indicate co-elution.
-
Diode Array Detector (DAD) Analysis (HPLC/UHPLC): For liquid chromatography, a DAD can perform peak purity analysis. If the UV-Vis spectra across the peak are not identical, co-elution is likely.[1] However, many sesquiterpenoids lack strong chromophores, which may limit the utility of this technique.[2]
Q2: What are the initial and most effective parameters to adjust to resolve co-elution in Gas Chromatography (GC)?
A2: To resolve co-eluting peaks in GC, you should focus on manipulating the selectivity and efficiency of your chromatographic system. The three primary parameters to adjust are:
-
Stationary Phase: Changing the column to one with a different polarity is often the most effective way to alter selectivity.[1] Sesquiterpenes are typically first analyzed on a non-polar stationary phase (like DB-5 or HP-5ms), which separates based on boiling points.[3] Switching to a polar stationary phase (e.g., a wax column) will separate based on differences in polarity.[1]
-
Temperature Program: Modifying the temperature ramp rate or introducing isothermal segments can significantly impact the separation of compounds with close boiling points.[1] A slower ramp rate can improve resolution.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.[1]
Q3: What are the key parameters to adjust for resolving sesquiterpenoid isomers in Liquid Chromatography (LC)?
A3: In LC, the following parameters are crucial for improving the separation of co-eluting isomers:
-
Stationary Phase: Similar to GC, changing the stationary phase chemistry is a powerful tool. For sesquiterpenoids, reversed-phase columns (like C18) are common. Trying different stationary phases, such as phenyl-hexyl or embedded polar group (EPG) phases, can alter selectivity. For enantiomers, a chiral stationary phase (CSP) is necessary.[4]
-
Mobile Phase Composition: Modifying the organic modifier (e.g., switching from acetonitrile to methanol or vice versa), changing the pH of the aqueous phase (if the sesquiterpenoids have ionizable groups), or adding modifiers can all impact selectivity.[5][6]
-
Temperature: Adjusting the column temperature can influence the interactions between the analytes, mobile phase, and stationary phase, thus affecting selectivity.
Q4: When should I consider using multi-dimensional chromatography?
A4: Multi-dimensional chromatography is a powerful technique for separating highly complex mixtures and isomers that co-elute even after optimizing a single-dimensional method.[7] You should consider it when:
-
You have exhausted options for single-column optimization.
-
You are dealing with a very complex matrix, such as a natural product extract, where the chances of co-elution are high.[7][8][9]
-
You need to separate isomers with very similar physicochemical properties.[7]
Heart-cutting multi-dimensional gas chromatography (MDGC) is an effective approach for separating co-eluting compounds, especially isomers.[7] Comprehensive two-dimensional GC (GCxGC) is another powerful technique for analyzing complex volatile and semi-volatile samples.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Sesquiterpenes in GC-MS
This guide provides a step-by-step process for troubleshooting and resolving the co-elution of sesquiterpenoid isomers in a GC-MS system.
Step 1: Confirm Co-elution Before modifying your method, confirm that you have a co-elution issue using the indicators described in FAQ 1 .
Step 2: Optimize the Existing Method on a Non-Polar Column Most initial analyses of sesquiterpenes are performed on a non-polar stationary phase, like a DB-5 or HP-5ms column, which separates compounds primarily based on their boiling points.[3]
-
Action 1: Modify the Temperature Program. Start with a slow temperature ramp (e.g., 2-3°C/min) through the elution range of the sesquiterpenes. If co-elution persists, introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks for 5-10 minutes.[1]
-
Action 2: Optimize Carrier Gas Flow Rate. Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best efficiency.
Step 3: Change the Stationary Phase Polarity If optimizing the temperature program on a non-polar column does not provide adequate resolution, changing to a column with a different stationary phase chemistry is the next logical step. A polar column, such as one with a polyethylene glycol (wax) stationary phase, will separate compounds based on differences in polarity, which can be effective for separating structurally similar isomers.[1]
Step 4: Consider Multi-Dimensional Gas Chromatography (MDGC) If co-elution persists even on a polar column, MDGC with heart-cutting can be employed. This technique allows for the transfer of the co-eluting peak from the first column to a second column with a different stationary phase for further separation.[7]
Experimental Protocols
Protocol 1: Optimization of GC Temperature Program for Sesquiterpene Isomer Separation
Objective: To improve the separation of co-eluting sesquiterpenoid isomers by modifying the temperature gradient on a non-polar GC column.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium carrier gas
-
Sample containing co-eluting sesquiterpenoid isomers
Procedure:
-
Initial Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Optimization Step 1: Slow Ramp Rate
-
Modify the oven program to have a slower ramp rate through the elution range of the sesquiterpenes (typically 150-220°C).
-
New Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 3°C/min to 220°C, and finally ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Analyze the sample and evaluate the resolution of the target isomers.
-
-
Optimization Step 2: Introduce Isothermal Hold
-
If co-elution is still observed, introduce an isothermal hold just below the elution temperature of the co-eluting pair. For example, if the isomers elute around 180°C:
-
New Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 175°C, hold at 175°C for 10 minutes , then ramp at 5°C/min to 220°C, and finally ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Analyze the sample and assess the separation.
-
Protocol 2: Analysis on a Polar GC Column
Objective: To achieve separation of co-eluting sesquiterpenoid isomers based on polarity differences.
Materials:
-
GC-MS system
-
Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium carrier gas
-
Sample containing co-eluting sesquiterpenoid isomers
Procedure:
-
Install the polar capillary column in the GC oven.
-
Set the following GC-MS parameters:
-
Injector Temperature: 240°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 5°C/min to 240°C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Inject the sample and acquire the data.
-
Compare the chromatogram with the one obtained from the non-polar column to evaluate the change in selectivity and resolution of the sesquiterpenoid isomers.
Data Presentation
Table 1: Comparison of GC Parameters for Sesquiterpenoid Isomer Separation
| Parameter | Method 1: Non-Polar Column (Initial) | Method 2: Non-Polar Column (Optimized) | Method 3: Polar Column |
| Column | DB-5ms | DB-5ms | DB-WAX |
| Temperature Program | 60°C (2 min), 10°C/min to 280°C (5 min) | 60°C (2 min), 10°C/min to 150°C, 3°C/min to 220°C, 20°C/min to 280°C (5 min) | 50°C (2 min), 5°C/min to 240°C (10 min) |
| Carrier Gas Flow | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Resolution (Rs) for Isomer Pair X & Y | 0.8 | 1.3 | 1.8 |
Note: Resolution (Rs) values are hypothetical for illustrative purposes. An Rs value of ≥ 1.5 indicates baseline separation.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: Core GC parameters influencing isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Characterization of Sesquiterpenes from Dendrobium nobile through Offline Two-Dimensional Chromatography Tandem Mass Spectrometry and Target Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Terpene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for accurate terpene analysis.
Troubleshooting Guides
This section addresses common issues encountered during terpene analysis using GC-MS.
Question: Why am I seeing poor peak shape (fronting or tailing) for my terpene standards?
Answer: Poor peak shape is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
System Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] This saturates the column, causing the analyte to travel faster than it should.
-
Solution: Dilute your sample and standards. If using Headspace-SPME, you can reduce sample weight, increase the headspace volume, or decrease extraction time and temperature to reduce the amount of analyte introduced into the GC.[1]
-
-
Active Sites in the System: Peak tailing can occur if active sites in the inlet liner, column, or transfer line interact with certain terpenes.
-
Solution: Use deactivated liners and guard columns. Ensure your column is properly conditioned. For particularly active compounds, consider using a more inert column phase.
-
-
Inappropriate Temperature: If the injection port temperature is too low, analytes may not vaporize efficiently, leading to band broadening and tailing.
Question: I am not detecting any or very low levels of certain terpenes, especially sesquiterpenes.
Answer: The loss of less volatile terpenes, such as sesquiterpenes, is a frequent challenge. The issue often lies in the sample introduction method or temperature settings.
-
Headspace vs. Liquid Injection: Headspace analysis is excellent for volatile monoterpenes but may show poor recovery for less volatile sesquiterpenes.[4]
-
Temperature Optimization: Insufficient temperatures in the inlet, transfer line, or oven can prevent the transfer of heavier terpenes.
-
Solution: Increase the temperature of the inlet and the final oven temperature. A final oven temperature of around 250 °C to 300 °C is often used.[6] Ensure the MS transfer line temperature is also adequate, typically around 280-300°C.
-
Question: Some of my terpene peaks are co-eluting. How can I improve their separation?
Answer: Co-elution of isomeric terpenes is a significant challenge in terpene analysis. Here are several strategies to improve resolution:
-
Optimize the Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[6]
-
Column Selection: The choice of GC column is critical for terpene separation.
-
Mass Spectrometry Deconvolution: Even with chromatographic co-elution, mass spectrometry can often differentiate between compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best injection technique for terpene analysis: Headspace, SPME, or liquid injection?
A1: The ideal injection technique depends on your specific analytical goals and sample matrix.
-
Headspace (HS) and Solid Phase Microextraction (SPME): These are solvent-free techniques that are excellent for analyzing volatile monoterpenes and minimizing matrix interference.[1][10] They are generally cleaner for the instrument. However, they may show lower recovery for less volatile sesquiterpenes.[4]
-
Liquid Injection: This technique is often more robust for quantifying a wider range of terpenes, including the less volatile sesquiterpenes.[5] The main drawback is the potential for matrix components to contaminate the GC system, requiring more frequent maintenance.[4]
Q2: What are the typical GC-MS parameters for a general terpene screening method?
A2: While methods should be optimized for your specific instrument and target analytes, a good starting point for a general terpene analysis method is provided in the table below.
| Parameter | Typical Value |
| Inlet Temperature | 250 - 270 °C[1][2] |
| Injection Mode | Split (e.g., 10:1 to 50:1)[1][11] |
| Carrier Gas | Helium or Hydrogen[1][2] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5Sil MS)[12] |
| Oven Program | Initial: 40-60 °C (hold 1-2 min), Ramp: 5-15 °C/min to 250-300 °C (hold 2-5 min)[1] |
| MS Transfer Line Temp | 280 - 300 °C |
| Ion Source Temp | 230 - 250 °C[12] |
| Mass Range | 45 - 400 m/z |
Q3: How can I prevent the loss of volatile terpenes during sample preparation?
A3: The volatility of monoterpenes makes them susceptible to loss before analysis.[4]
-
Keep Samples Cold: Store and process samples at low temperatures. If grinding plant material, consider doing so under liquid nitrogen or after freezing to prevent heat-induced volatilization.[4]
-
Minimize Exposure: Keep sample vials capped and minimize the time samples are exposed to the atmosphere.
-
Use appropriate vials and caps: Ensure a proper seal to prevent the loss of volatile analytes.
Experimental Protocols
Protocol 1: General Liquid Injection GC-MS Method for Terpene Analysis
This protocol provides a starting point for the analysis of a broad range of terpenes in a liquid extract.
-
Sample Preparation:
-
Extract your sample with a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).[13][14]
-
Centrifuge the extract to pellet any solid material.
-
Dilute the supernatant to an appropriate concentration for your calibration range.
-
Add an internal standard (e.g., n-tridecane) to all standards and samples for improved quantitation.[13]
-
-
GC-MS Instrument Conditions:
-
Refer to the parameter table in FAQ Q2 for initial instrument settings.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify terpenes by comparing their retention times and mass spectra to those of certified reference standards.
-
Quantify the identified terpenes using a calibration curve generated from the reference standards.
-
Visualizations
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. restek.com [restek.com]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. leco.co.jp [leco.co.jp]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Natural Product Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during natural product isolation and purification.
Section 1: Extraction
This section addresses issues related to the initial extraction of bioactive compounds from natural sources.
Frequently Asked Questions (FAQs)
Q1: My extraction yield is very low. What are the potential causes and how can I improve it?
A1: Low extraction yield can stem from several factors.[1][2] A primary consideration is the choice of solvent and its polarity, which must be appropriate for the target compounds.[1][3] The extraction method itself, such as maceration, Soxhlet, or ultrasound-assisted extraction (UAE), significantly impacts efficiency.[1][2] Additionally, parameters like temperature, extraction time, and the particle size of the raw material play a crucial role.[1][4]
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent polarity matches that of your target compounds. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be effective for separating compounds with different polarities.[5]
-
Extraction Method Optimization: Consider switching to a more efficient method. For instance, UAE or microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to traditional maceration.[6][7] However, be mindful that prolonged exposure to high temperatures in methods like Soxhlet extraction can degrade thermolabile compounds.[1][7]
-
Parameter Optimization: Systematically optimize parameters such as temperature, time, and solvent-to-solid ratio.[2] For example, a study on pressurized solvent extraction found optimal parameters to be 95% methanol for 3 cycles of 10 minutes at 40°C or 2 minutes at 100°C.[8]
-
Particle Size Reduction: Grinding the source material to a smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency.[1]
Q2: I am observing degradation of my target compound during extraction. How can I prevent this?
A2: Compound degradation during extraction is often caused by exposure to high temperatures, prolonged extraction times, or unsuitable pH levels.[1]
Troubleshooting Steps:
-
Use Milder Extraction Methods: Employ non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature to avoid degradation of heat-sensitive compounds.[6][7] While effective, UAE can generate heat, so monitoring and cooling might be necessary for thermolabile isolates.[6]
-
Reduce Extraction Time: Optimize your protocol to minimize the duration of extraction.
-
Control pH: If your target compound is pH-sensitive, buffer the extraction solvent to maintain a stable pH.[1]
-
Use Protective Agents: In some cases, adding antioxidants (e.g., ascorbic acid) to the extraction solvent can prevent oxidative degradation.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Place the powdered plant material in a glass vessel.
-
Add the selected extraction solvent to soak the material completely.
-
Position the vessel in an ultrasonic bath.
-
Apply ultrasonic waves for a specified duration (e.g., 20-30 minutes). Note that this process can generate heat, which may affect thermo-labile compounds.[6]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
Logical Workflow for Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low extraction yield.
Section 2: Chromatographic Purification
This section focuses on troubleshooting common problems encountered during flash chromatography and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: My compound is not separating well during flash column chromatography, even with a good Rf difference on TLC. What could be the issue?
A1: Poor separation on a flash column despite a good TLC profile can be due to several factors, including overloading the column, improper solvent system selection, or the compound degrading on the silica gel.[9]
Troubleshooting Steps:
-
Check for Column Overloading: A common mistake is loading too much crude material onto the column. As a general rule, the amount of sample should be about 1-10% of the mass of the stationary phase.
-
Re-evaluate the Solvent System: The solvent system that works for TLC may not translate perfectly to column chromatography. Try to find a solvent system that dissolves both your target compound and impurities well.[9]
-
Test for Compound Stability on Silica: Your compound might be degrading on the acidic silica gel.[9] You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If it is unstable, you can try using deactivated silica gel or a different stationary phase like alumina.[9]
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation.[10] Ensure the silica gel is packed uniformly.
Data Presentation: Common Solvent Systems for Flash Chromatography
| Polarity | Solvent System Example (v/v) | Typical Applications |
| Non-polar | Hexane / Ethyl Acetate (9:1) | Separation of non-polar compounds like lipids and terpenes. |
| Intermediate | Dichloromethane / Methanol (95:5) | General-purpose for a wide range of natural products. |
| Polar | Ethyl Acetate / Methanol (8:2) | Separation of more polar compounds like flavonoids and glycosides. |
| Very Polar | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 89:10:1) | For basic compounds like alkaloids that may streak on silica.[9] |
Q2: I'm seeing peak tailing or fronting in my HPLC chromatogram. How can I improve the peak shape?
A2: Poor peak shape in HPLC is a common issue that can affect resolution and quantification. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, while peak fronting can be a result of column overload or a poorly prepared mobile phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Adjusting the pH to suppress the ionization of the analyte can reduce tailing.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Ensure Mobile Phase is Properly Degassed: Dissolved gases in the mobile phase can cause baseline noise and affect peak shape. Ensure your mobile phase is adequately degassed.
-
Use a Guard Column: A guard column can help to protect the analytical column from contaminants in the sample that might cause peak tailing.
-
Consider a Different Column: If the problem persists, the stationary phase may not be suitable for your analyte. Consider trying a column with a different chemistry (e.g., a different end-capping or base material).
Experimental Workflow: HPLC Method Development for Natural Products
References
- 1. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Deacetylation of Sesquiterpenes During Sample Preparation
For researchers, scientists, and drug development professionals, ensuring the integrity of acetylated sesquiterpenes during sample preparation is critical for accurate analysis and downstream applications. Deacetylation, the loss of an acetyl group, can significantly alter the chemical properties and biological activity of these compounds, leading to erroneous results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the deacetylation of sesquiterpenes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of acetylated sesquiterpenes or appearance of unknown peaks in chromatograms. | 1. High pH during extraction: Acetyl groups are susceptible to hydrolysis under neutral to alkaline conditions (pH > 7).[1] 2. High temperature: Elevated temperatures during extraction or solvent evaporation can accelerate the rate of deacetylation.[1] 3. Enzymatic activity: If using fresh plant material, endogenous enzymes (esterases) may be active and cleave acetyl groups. | 1. Control pH: Use slightly acidic extraction solvents (pH 5.5 is shown to be stable).[1] Consider adding a buffer to your extraction solvent. 2. Low-temperature extraction: Perform extractions at room temperature or on ice. Use rotary evaporation at low temperatures (<40°C) to remove solvents.[2] 3. Inhibit enzymes: For fresh samples, consider flash-freezing the material in liquid nitrogen before extraction or using solvents that can denature enzymes, such as methanol or ethanol.[3] |
| Inconsistent quantification of acetylated sesquiterpenes between sample batches. | 1. Variable storage conditions: Extracts stored at room temperature or exposed to light can degrade over time.[4][5] 2. Inconsistent sample workup time: Prolonged exposure to suboptimal pH or temperature during preparation can lead to varying degrees of deacetylation. | 1. Standardize storage: Store extracts in a cool, dark place, preferably at 4°C or lower.[4][5] 2. Standardize protocols: Ensure all samples are processed using the same protocol with consistent timing for each step. |
| Difficulty in separating acetylated and deacetylated forms by HPLC. | 1. Suboptimal mobile phase: The polarity of the mobile phase may not be sufficient to resolve compounds with small structural differences. 2. Inappropriate column chemistry: The stationary phase may not provide the necessary selectivity. | 1. Optimize mobile phase: A gradient elution using acetonitrile and water is commonly effective for separating sesquiterpene lactones.[6] Adjust the gradient slope to improve resolution. 2. Select appropriate column: A C18 column is a common choice for reversed-phase separation of sesquiterpenes.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause deacetylation of sesquiterpenes?
A1: The two primary chemical factors are pH and temperature . Acetyl groups are prone to hydrolysis, and this reaction is significantly accelerated by neutral to alkaline pH and elevated temperatures.[1] For instance, some sesquiterpene lactones are stable at pH 5.5 but show degradation at pH 7.4 and 37°C.[1] Additionally, when working with fresh plant material, enzymatic deacetylation by endogenous esterases can be a significant factor.
Q2: How can I prevent deacetylation during my extraction process?
A2: To minimize deacetylation, it is crucial to control the extraction conditions. We recommend the following:
-
Use slightly acidic solvents: Maintaining a pH between 4 and 6 can significantly improve the stability of the acetyl group.
-
Maintain low temperatures: Perform extractions at room temperature or below. When concentrating your extract, use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C).[2]
-
Choose appropriate solvents: Methanol and ethanol are commonly used for extracting sesquiterpenes and can also help to denature degradative enzymes.[3]
-
Process samples quickly: Minimize the time between sample collection and extraction, especially when working with fresh tissue. For fresh plant material, flash-freezing in liquid nitrogen immediately after collection can preserve the compounds until extraction.
Q3: How can I tell if my acetylated sesquiterpene has deacetylated?
A3: You can identify deacetylation using chromatographic and spectrometric techniques:
-
HPLC: In reversed-phase HPLC, the deacetylated compound is typically more polar than its acetylated precursor and will therefore have a shorter retention time. You may observe a new, earlier-eluting peak corresponding to the deacetylated form.
-
GC-MS: The deacetylated compound will have a lower molecular weight. In the mass spectrum, the molecular ion peak will be shifted to a lower m/z value corresponding to the loss of the acetyl group (a difference of 42.010 Da).[8] The fragmentation patterns will also differ; the acetylated compound may show a characteristic loss of ketene (42 Da) or acetic acid (60 Da).
Q4: Can the choice of solvent affect the stability of my acetylated sesquiterpenes?
A4: Yes, the solvent can play a role in several ways. Protic solvents like methanol and ethanol are effective for extraction and can help precipitate some proteins, potentially reducing enzymatic activity.[3] However, the most critical factor is the pH of your extraction mixture. Even in organic solvents, residual water can contribute to hydrolysis if the conditions are not acidic.
Q5: Are there any enzymatic inhibitors I can use during extraction from fresh plant material?
A5: While specific commercial inhibitors for plant esterases involved in sesquiterpene deacetylation are not commonly cited in standard protocols, the most effective methods of inhibition are denaturation through the use of organic solvents like methanol or ethanol, or by conducting the extraction at low temperatures. Flash-freezing the sample immediately after collection is a highly effective way to halt all enzymatic activity.
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction to Minimize Deacetylation
This protocol is designed for the extraction of acetylated sesquiterpenes from dried plant material while minimizing the risk of deacetylation.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade), pre-chilled to 4°C
-
0.1 M Citric acid buffer (pH 5.5)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator with a temperature-controlled water bath
Methodology:
-
Weigh 1 gram of powdered plant material into a centrifuge tube.
-
Add 10 mL of pre-chilled methanol.
-
To maintain a stable pH, add 1 mL of 0.1 M citric acid buffer (pH 5.5).
-
Vortex the mixture thoroughly.
-
Place the tube on a shaker at a moderate speed for 1 hour at 4°C. Alternatively, sonicate for 30 minutes in a cold water bath.[3]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction (steps 2-7) on the plant material pellet for exhaustive extraction and combine the supernatants.
-
Concentrate the combined extracts using a rotary evaporator with the water bath temperature set to no higher than 40°C.
-
Resuspend the dried extract in a suitable solvent for analysis (e.g., methanol or acetonitrile).
Data Presentation
The stability of acetylated compounds is highly dependent on the extraction and storage conditions. The following table summarizes the influence of pH and temperature on the stability of acetyl groups, based on findings from related studies.
| Condition | pH | Temperature | Stability of Acetyl Group | Reference |
| 1 | 5.5 | 25°C / 37°C | Stable | [1] |
| 2 | 7.4 | 37°C | Prone to hydrolysis | [1] |
| 3 | 4-6 | 24°C | High stability | |
| 4 | > 7 | > 25°C | Increased rate of deacetylation | [1] |
Visualizations
Experimental Workflow for Stable Extraction
Logical Relationship of Factors Causing Deacetylation
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 3-Acetoxy-4-cadinen-8-one during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-Acetoxy-4-cadinen-8-one during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it commonly isolated?
This compound is a cadinane sesquiterpenoid.[1][2] It has been isolated from various plants, notably Eupatorium adenophorum.[1][3][4][5]
Q2: What are the main challenges in the chemical analysis of this compound?
The primary challenges in analyzing this compound are its potential for thermal degradation and hydrolysis of the acetoxy ester group. Sesquiterpenoids, particularly those with functional groups, can be thermally labile, which is a concern for Gas Chromatography (GC) analysis. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which can be a factor during sample preparation and High-Performance Liquid Chromatography (HPLC) analysis.
Q3: Which analytical technique is recommended for the analysis of this compound, GC or HPLC?
Both GC and HPLC can be used for the analysis of sesquiterpenoids.[6] However, due to the thermal lability of many sesquiterpenoids, HPLC is often the preferred method to avoid degradation that can occur at elevated GC injector and column temperatures. If GC is used, careful optimization of the temperature program is crucial.
Q4: How should I handle and store samples containing this compound to prevent degradation?
To minimize degradation, samples should be stored at low temperatures (2-8°C for short-term storage, -20°C or lower for long-term) in tightly sealed, amber glass vials to protect from light and moisture.[7] Solvents used for sample preparation should be of high purity and neutral pH. It is advisable to prepare samples fresh and analyze them promptly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., residual silanols).[8][9][10] | - Optimize Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH (e.g., pH 3-5 with formic or acetic acid) to suppress the ionization of any free silanol groups on the column.[9][10]- Use an End-Capped Column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column to minimize silanol interactions.[10]- Add a Mobile Phase Modifier: In some cases, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to mask silanol groups, but this should be used with caution as it can affect selectivity and column life.[11] |
| Column Overload | Inject a smaller sample volume or dilute the sample.[8][12] | |
| Loss of Signal / Reduced Peak Area | Degradation of the Analyte: Hydrolysis of the acetoxy group. | - Control pH of Sample and Mobile Phase: Ensure the sample matrix and mobile phase are near neutral or slightly acidic. Avoid strongly acidic or basic conditions. - Temperature Control: Maintain the column and autosampler at a controlled, cool temperature (e.g., 20-25°C). |
| Adsorption to System Components | Passivate the HPLC system by flushing with a solution of a similar, less valuable compound or by using biocompatible PEEK tubing and fittings where possible. | |
| Appearance of Extra Peaks | Degradation Product: An extra peak eluting earlier than the parent compound may correspond to the hydrolyzed product (3-hydroxy-4-cadinen-8-one). | - Confirm Identity: Use mass spectrometry (LC-MS) to identify the extra peak. - Optimize Conditions: If degradation is confirmed, refer to the solutions for "Loss of Signal" to minimize hydrolysis. |
| Isomerization | Some sesquiterpenoids can undergo isomerization under certain conditions. Ensure consistent sample preparation and analysis conditions. |
GC Analysis
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks | Active Sites in the GC System: Interaction with active sites in the injector liner, column, or detector. | - Use a Deactivated Liner: Employ a fresh, deactivated injector liner. - Condition the Column: Properly condition the GC column according to the manufacturer's instructions. |
| Loss of Analyte / Low Response | Thermal Degradation: The compound may be degrading in the hot injector or on the column. | - Lower Injector Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization. - Use a Cool On-Column or PTV Inlet: If available, these injection techniques introduce the sample at a lower temperature, minimizing thermal stress. - Fast Temperature Ramp: Use a faster oven temperature program to elute the compound more quickly, reducing its residence time at high temperatures. |
| Appearance of Degradation Peaks | Thermal Degradation Products: Smaller, more volatile compounds may appear in the chromatogram. | - Confirm by MS: Use mass spectrometry to identify potential degradation products. - Optimize GC Conditions: Refer to the solutions for "Loss of Analyte" to minimize thermal breakdown. |
Experimental Protocols
Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (or Methanol) |
| Gradient | Start with a suitable gradient, e.g., 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Recommended Starting Conditions for GC-MS Analysis
| Parameter | Recommendation |
| Column | Low-polarity stationary phase (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Inlet Temperature | 250°C (optimization may be required) |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 40-500 amu |
Visualizations
Caption: Recommended experimental workflow for the analysis of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACG Publications - Identification of Diverse Sesquiterpenoids from Eupatorium adenophorum [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Acetoxy-4,7(11)-cadinadien-8-one [myskinrecipes.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Analysis of Sesquiterpenoids in Plant Extracts
Welcome to the technical support center for the analysis of sesquiterpenoids in plant extracts. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of sesquiterpenoids?
A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of sesquiterpenoids from complex plant extracts, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] For instance, in Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the target sesquiterpenoid analytes in the MS source.[5] Similarly, in Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can mask active sites in the injector and column, leading to signal enhancement.[5][6]
Q2: How can I determine if matrix effects are affecting my sesquiterpenoid analysis?
A2: There are two primary methods to confirm the presence of matrix effects:
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for your target sesquiterpenoid. One set should be in a pure solvent (solvent-based calibration) and the other in a blank matrix extract that does not contain the analyte (matrix-matched calibration). A significant difference in the slopes of these two curves indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This qualitative technique is used in LC-MS to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][7] A solution of the sesquiterpenoid standard is continuously infused into the MS detector post-column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused standard indicates the presence of matrix effects at that retention time.[1]
Q3: What are the most common sample preparation techniques to reduce matrix effects for sesquiterpenoid analysis?
A3: Effective sample preparation is crucial to remove interfering matrix components before analysis.[8] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For the relatively nonpolar sesquiterpenoids, LLE with a nonpolar solvent can be effective in separating them from more polar matrix components.[9]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest while the matrix components are washed away, or vice-versa.[8] Various SPE sorbents can be used depending on the specific properties of the sesquiterpenoids and the matrix.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[11] It is widely used for multi-residue analysis in complex matrices and can be adapted for sesquiterpenoid analysis.
Q4: Can chromatographic conditions be optimized to mitigate matrix effects?
A4: Yes, optimizing the chromatographic separation can help to resolve the target sesquiterpenoids from interfering matrix components.[12] Strategies include:
-
Gradient Modification: In LC, adjusting the mobile phase gradient can improve the separation between the analyte and matrix components.[12]
-
Column Selection: Using a column with a different stationary phase chemistry can alter the selectivity of the separation.
-
Increased Run Time: A longer chromatographic run can provide better resolution of complex mixtures.
Q5: What calibration strategies can be used to compensate for matrix effects?
A5: When matrix effects cannot be completely eliminated through sample preparation and chromatography, specific calibration strategies can be employed:
-
Matrix-Matched Calibration: As mentioned earlier, preparing calibration standards in a blank matrix extract helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.[13]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[10] A stable isotope-labeled version of the analyte is added to the sample as an internal standard (IS). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[10][14]
-
Standard Addition: This method involves adding known amounts of the analyte standard to aliquots of the sample. The concentration of the analyte in the original sample is then determined by extrapolating the calibration curve to the point where the response is zero.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for sesquiterpenoid standards. | Active sites in the GC inlet or LC column. | Use analyte protectants in GC to mask active sites.[11] In LC, ensure proper mobile phase pH and consider a different column. |
| Inconsistent signal intensity for replicate injections of the same sample. | Significant matrix effects causing variable ionization. | Improve sample cleanup using SPE or LLE to remove more matrix components.[8] Use a stable isotope-labeled internal standard for normalization.[10] |
| Low recovery of sesquiterpenoids during sample preparation. | Inefficient extraction or analyte degradation. | Optimize the extraction solvent and pH for your target sesquiterpenoids.[9] Ensure sample handling and storage conditions prevent degradation. |
| High background noise in the mass spectrometer. | Contamination from the sample matrix or mobile phase.[2] | Use a divert valve to direct the flow to waste during the elution of highly concentrated matrix components.[15] Ensure the use of high-purity solvents and regular system maintenance. |
| Signal suppression observed in a specific region of the chromatogram (identified by post-column infusion). | Co-elution of a strongly interfering matrix component. | Modify the chromatographic gradient to separate the analyte from the interfering peak.[12] Enhance sample preparation to specifically target the removal of that component. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Sesquiterpenoids
-
Sample Homogenization: Homogenize 1 g of the plant material with 10 mL of water/methanol (80:20, v/v).
-
Extraction: Add 10 mL of hexane to the homogenate in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection: Collect the upper hexane layer containing the sesquiterpenoids.
-
Repeat: Repeat the extraction of the aqueous layer with another 10 mL of hexane.
-
Combine and Evaporate: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Sesquiterpenoid Extracts
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Load the reconstituted plant extract (from a prior extraction step) onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60, v/v) to remove polar interferences.
-
Elution: Elute the sesquiterpenoids with 5 mL of acetonitrile or a less polar solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
Caption: Experimental workflow for sesquiterpenoid analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identifying and Overcoming Matrix Effects in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. youtube.com [youtube.com]
- 14. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 3-Acetoxy-4-cadinen-8-one and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial activity of 3-Acetoxy-4-cadinen-8-one is not currently available in the public domain. This guide provides a comparative analysis based on the reported antimicrobial activities of crude extracts and other purified cadinane sesquiterpenoids from Eupatorium adenophorum, the natural source of this compound. This information serves as a preliminary guide to the potential antimicrobial profile of this compound class.
Introduction
This compound is a cadinane-type sesquiterpenoid isolated from the invasive plant species Eupatorium adenophorum (also known as Ageratina adenophora). The Asteraceae family, to which this plant belongs, is a rich source of sesquiterpenes, a class of secondary metabolites known for a wide range of biological activities, including antimicrobial properties. This guide synthesizes the available data on the antimicrobial performance of extracts from E. adenophorum and its constituent sesquiterpenoids, comparing them with standard antimicrobial agents to provide a benchmark for future research and development.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various extracts and compounds from E. adenophorum has been evaluated against several bacterial and fungal strains. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of Eupatorium adenophorum Extracts Compared to Ciprofloxacin
| Test Substance | Microorganism | MIC (µg/mL) | Reference |
| E. adenophorum Ethanolic Extract | Staphylococcus aureus | 2500[1] | [1] |
| E. adenophorum Methanolic Extract | Staphylococcus aureus (MRSA) | 12500[2] | [2] |
| E. adenophorum Petroleum Ether Extract | Bacillus subtilis | 120 | [3] |
| E. adenophorum Chloroform Extract | Escherichia coli | 120 | [3] |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.25 - 1.0[4][5][6] | [4][5][6] |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | ≤1[7] | [7] |
Table 2: Antifungal Activity of Cadinane Sesquiterpenoids from E. adenophorum Compared to Fluconazole
| Test Substance | Microorganism | MIC (µg/mL) | Reference |
| Petroleum Ether Extract | Candida albicans | 250 | [3] |
| Fluconazole (Standard Antifungal) | Candida albicans | 0.5 | [8] |
| Fluconazole (Standard Antifungal) | Candida krusei | ≥64 | [8] |
| Fluconazole (Standard Antifungal) | Candida glabrata | 32 | [8] |
Note: The data for E. adenophorum extracts represent the activity of a complex mixture of compounds and not a single purified substance. The potency of purified this compound may differ significantly.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining antimicrobial activity.
1. Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent: The test compound (e.g., plant extract or purified sesquiterpenoid) is dissolved in a suitable solvent (such as dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: 100 µL of the standardized inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antimicrobial agent. The plate also includes a positive control (inoculum without the antimicrobial agent) and a negative control (broth medium only). The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure the optical density.
2. Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) using a sterile cotton swab.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar plate using a sterile cork borer.
-
Application of Antimicrobial Agent: A specific volume (e.g., 50-100 µL) of the test substance at a known concentration is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on the same plate.
-
Incubation: The agar plate is incubated under appropriate conditions (temperature and time) for the test microorganism to grow.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar. If the substance is active against the microorganism, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates a higher antimicrobial activity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining antimicrobial activity.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothesized antimicrobial mechanisms of sesquiterpenoids.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. jvas.in [jvas.in]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive analysis of the in vitro cytotoxic effects of cadinane sesquiterpenoids isolated from Eupatorium adenophorum on various cancer cell lines.
Introduction
Cadinane sesquiterpenoids, a class of natural products isolated from various plant species, have garnered significant interest in cancer research due to their potential cytotoxic activities. Among these, compounds extracted from Eupatorium adenophorum (also known as Ageratina adenophora) have been a focal point of investigation. This guide provides a comparative analysis of the cytotoxicity of 3-Acetoxy-4-cadinen-8-one and other structurally related cadinane sesquiterpenoids derived from this plant, offering a valuable resource for researchers and drug development professionals.
While direct cytotoxic data for this compound is not extensively available in the public domain, this guide compiles and compares the cytotoxic activities of several other closely related cadinane sesquiterpenoids from the same source. This comparative approach allows for an initial assessment of the potential anticancer efficacy of this class of compounds.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various cadinane sesquiterpenoids isolated from Eupatorium adenophorum against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Name/Identifier | Chemical Structure (if available) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 (unspecified cadinane sesquiterpene) | Not specified in abstract | HCT-8 (human ileocecal adenocarcinoma) | Not specified in abstract | [1][2] |
| Bel-7402 (human hepatoma) | Not specified in abstract | [1][2] | ||
| A2780 (human ovarian carcinoma) | Not specified in abstract | [1][2] | ||
| Compound 19 (Thymol derivative) | Not specified in abstract | MCF-7 (human breast adenocarcinoma) | 7.45 | [3] |
| HeLa (human cervical adenocarcinoma) | 9.45 | [3] | ||
| NCI-H460 (human large cell lung cancer) | 8.32 | [3] | ||
| Compounds 62 & 63 (Germacrane-type sesquiterpenoids) | Not specified in abstract | MDA-MB-231 (human breast adenocarcinoma) | 3.1 - 9.3 | [4] |
| HepG2 (human hepatocellular carcinoma) | 3.1 - 9.3 | [4] | ||
| Compounds 79-81 (Sesquiterpenoids) | Not specified in abstract | MDA-MB-231 (human breast adenocarcinoma) | 0.8 - 7.6 | [4] |
| HepG2 (human hepatocellular carcinoma) | 0.8 - 7.6 | [4] |
Note: The specific chemical structure of "Compound 4" was not available in the abstracts of the cited references. Access to the full-text articles is required for detailed structural information and specific IC50 values. The thymol derivative (Compound 19) and germacrane-type sesquiterpenoids (Compounds 62, 63, 79-81) are included as they are also bioactive compounds isolated from Eupatorium adenophorum and provide a broader context of the plant's cytotoxic constituents.
Experimental Protocols
The cytotoxicity of the compounds listed above was primarily evaluated using standard in vitro cell viability assays. While specific details may vary between studies, the general methodology is outlined below.
Cell Culture and Treatment
Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds for a specified duration (typically 48 or 72 hours).
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay commonly used to assess cell metabolic activity as an indicator of cell viability. The general steps are as follows:
-
After the treatment period, the culture medium containing the test compound is removed.
-
A solution of MTT is added to each well, and the plate is incubated for a few hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in evaluating the cytotoxicity of these compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the in vitro cytotoxicity of cadinane sesquiterpenoids.
As the specific signaling pathways affected by this compound are not yet elucidated, a generalized diagram of a potential apoptosis-inducing pathway is provided below. Many cytotoxic natural products exert their effects by inducing programmed cell death.
Caption: A potential signaling pathway for cytotoxicity involving the induction of apoptosis.
Conclusion
The available data, although not specific to this compound, indicates that cadinane sesquiterpenoids and other related compounds from Eupatorium adenophorum possess significant cytotoxic activity against a range of cancer cell lines. The IC50 values, where reported, are in the low micromolar range, suggesting potent anticancer potential. Further research is critically needed to isolate and evaluate the specific cytotoxicity of this compound to fully understand its therapeutic promise. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers venturing into the study of these and similar natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of Cadinene Isomers
A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the anti-inflammatory effects of isolated cadinene isomers, namely α-cadinene, δ-cadinene, and γ-cadinene. While numerous studies have demonstrated the anti-inflammatory properties of essential oils rich in these sesquiterpenes, research on the individual isomers is limited, precluding a robust head-to-head comparison based on quantitative experimental data.
Despite the absence of direct comparative studies, the existing evidence from research on essential oils and related compounds strongly suggests that cadinene isomers possess significant anti-inflammatory potential. This guide synthesizes the available information to provide an overview of what is currently known and to highlight the areas requiring further investigation.
Evidence from Essential Oil Studies
Several studies have attributed the anti-inflammatory effects of various essential oils to their cadinene content. For instance, the essential oil of Xylopia laevigata, which contains δ-cadinene (12.23%), γ-cadinene (4.72%), and α-cadinene (1.09%), has been shown to exhibit significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice[1]. Similarly, the essential oil from the fruit peel of Garcinia brasiliensis, containing δ-cadinene (8.3%) and γ-cadinene (5.3%), also demonstrated anti-inflammatory effects in a rat paw edema model.
While these findings are promising, they do not allow for the individual contribution of each isomer to be quantified. The observed effects could be due to one dominant isomer or a synergistic interaction between multiple components of the essential oil.
Insights from Related Sesquiterpenes
Research on other cadinane-type sesquiterpenes offers valuable insights. A study on cadinane-type sesquiterpenes isolated from Curcuma phaeocaulis identified two compounds that strongly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with IC50 values of 3.88 ± 0.58 and 2.25 ± 0.71 μM. The inhibition of NO, a key inflammatory mediator, is a common metric for assessing anti-inflammatory activity in vitro. This suggests that the cadinene skeleton is a promising scaffold for anti-inflammatory drug discovery.
Postulated Anti-Inflammatory Mechanisms
The anti-inflammatory activity of sesquiterpenes is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that cadinene isomers may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Below is a diagram illustrating the putative mechanism of action for cadinene isomers in inhibiting the inflammatory response.
Figure 1: Putative Anti-Inflammatory Mechanism of Cadinene Isomers. This diagram illustrates the potential mechanism by which cadinene isomers may inhibit the inflammatory response. By targeting the NF-κB signaling pathway, they may block the production of key inflammatory mediators.
Experimental Protocols
To facilitate future comparative studies, this section outlines standardized experimental protocols commonly used to assess anti-inflammatory activity.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This assay is a widely used primary screening method for potential anti-inflammatory agents.
1. Cell Culture and Treatment:
-
Murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the isolated cadinene isomers (α, δ, and γ) for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) to the cell culture medium.
3. Measurement of Nitric Oxide:
-
After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
The following diagram outlines the workflow for this in vitro experiment.
Figure 2: In Vitro Experimental Workflow. This flowchart outlines the key steps in assessing the anti-inflammatory effects of cadinene isomers by measuring nitric oxide inhibition in LPS-stimulated macrophages.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of compounds.
1. Animal Model:
-
Male Swiss mice or Wistar rats are typically used.
-
Animals are fasted overnight before the experiment with free access to water.
2. Compound Administration:
-
Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of the isolated cadinene isomers.
-
The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
3. Induction of Edema:
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the control group.
Conclusion and Future Directions
While the current body of research strongly suggests that cadinene isomers possess anti-inflammatory properties, a definitive comparative analysis is hampered by the lack of studies on the isolated compounds. Future research should focus on isolating α-, δ-, and γ-cadinene and evaluating their anti-inflammatory effects using standardized in vitro and in vivo models as outlined above. Such studies would provide the necessary quantitative data to establish a clear structure-activity relationship and to identify the most potent isomer for potential therapeutic development. The investigation into their mechanisms of action, particularly their effects on the NF-κB and other inflammatory signaling pathways, is also a critical next step.
References
Validating the Efficacy of Sesquiterpenoids: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating the efficacy of sesquiterpenoids. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Sesquiterpenoids, a diverse class of natural products, have garnered significant interest for their therapeutic potential, particularly in the realms of inflammation, cancer, and oxidative stress-related diseases.[1][2] Rigorous in vitro validation is a critical first step in the drug discovery pipeline to elucidate their mechanisms of action and identify promising lead compounds. This guide focuses on the common in vitro assays used to assess the anti-inflammatory, cytotoxic, and antioxidant properties of sesquiterpenoids.
Anti-inflammatory Activity Assays
Sesquiterpenoids are well-documented for their potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway.[1][3] In vitro assays for anti-inflammatory efficacy often involve cell-based models that mimic inflammatory responses.
A common approach involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory cascade. The efficacy of sesquiterpenoids is then assessed by measuring the inhibition of pro-inflammatory mediators.
Table 1: Comparison of In Vitro Anti-inflammatory Assays for Sesquiterpenoids
| Assay | Cell Line | Stimulant | Measured Parameter | Sesquiterpenoid Example | IC50/EC50 | Reference |
| Nitric Oxide (NO) Production Assay | RAW 264.7 Macrophages | LPS | Inhibition of NO production | Salviplenoid A | - | [4] |
| RAW 264.7 Macrophages | LPS | Inhibition of NO production | Various sesquiterpenoids from Siegesbeckia pubescens | - | [5] | |
| TNF-α Production Assay | RAW 264.7 Macrophages | LPS | Inhibition of TNF-α secretion | Salviplenoid A | - | [4] |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages | LPS | Inhibition of iNOS and COX-2 protein expression | Salviplenoid A | - | [4] |
| NLRP3 Inflammasome Activity Assay | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Inhibition of caspase-1 activity and IL-1β secretion | Sesquiterpenoids from Ainsliaea yunnanensis | No significant effect observed | [6] |
| Neutrophil Chemotaxis Assay | Human Polymorphonuclear Neutrophils | - | Inhibition of chemotaxis | Sesquiterpene lactones | Effective at 5 x 10⁻⁵ and 5 x 10⁻⁶ M | [7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Cytotoxicity Assays
Evaluating the cytotoxic potential of sesquiterpenoids is crucial, especially for cancer drug development. These assays determine the concentration at which a compound induces cell death in cancer cell lines.
Table 2: Comparison of In Vitro Cytotoxicity Assays for Sesquiterpenoids
| Assay | Cell Line(s) | Sesquiterpenoid Example | IC50/GI50 | Reference |
| MTT Assay | HeLa, MCF7, A431 | Sivasinolide 6-O-angelate, Chrysanin, Tanacin, 3β-hydroxycostunolide | 3.42-58.15 µM | [8] |
| SRB Assay | NUGC-3 and other solid tumor cell lines | Pentalenolactones (Compounds 4-6, 8) | 1.97–3.46 µM | [9] |
| CellTiter-Glo Assay | Blood cancer cell lines | Pentalenolactones (Compounds 4-6, 8) | Weak activity | [9] |
| Not specified | PC-3, HCT-116 | Centratherin | - | [10] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7) in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to a range of concentrations of the sesquiterpenoid for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Activity Assays
Many sesquiterpenoids exhibit antioxidant properties by scavenging free radicals, which are implicated in various diseases.[11][12] In vitro antioxidant assays quantify this radical-scavenging ability.
Table 3: Comparison of In Vitro Antioxidant Assays for Sesquiterpenoids
| Assay | Principle | Sesquiterpenoid Example | IC50/Activity | Reference |
| DPPH Radical Scavenging Assay | Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Heliangolide derivative | 23.7% inhibition at 954.2 µmol L⁻¹ | [13] |
| ABTS Radical Scavenging Assay | Measures the ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Abelsaginol | IC50 = 41.04 ± 6.07 mM | [14] |
| Nitric Oxide Radical Scavenging Assay | Measures the scavenging of nitric oxide radicals. | Heliangolide derivative | 26% inhibition at 954.2 µmol L⁻¹ | [13] |
| Nrf2 Agonistic Activity Assay | Measures the activation of the Nrf2 signaling pathway, a key regulator of antioxidant response. | Sesquiterpenoids from Atractylodes macrocephala | Concentration-dependent activation | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a reaction mixture containing the sesquiterpenoid at different concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubation: Allow the reaction to proceed in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.
Signaling Pathways and Experimental Workflows
The biological effects of sesquiterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: A generalized workflow for the in vitro validation of sesquiterpenoid efficacy.
Sesquiterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][3] This pathway is a central regulator of inflammatory gene expression.
Caption: The inhibitory effect of sesquiterpenoids on the NF-κB signaling pathway.
In the context of cancer, sesquiterpenoids can modulate critical signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[16]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by sesquiterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity-guided isolation of cytotoxic sesquiterpenes and flavonoids from Anthemis ruthenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity [mdpi.com]
- 10. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potential antidiabetic and antioxidant activities of a heliangolide sesquiterpene lactone isolated from Helianthus annuus L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 16. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sesquiterpene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sesquiterpenes is paramount for quality control, efficacy assessment, and regulatory compliance. This guide provides an objective comparison of commonly employed analytical methods for the quantification of sesquiterpenes, supported by experimental data and detailed methodologies. By presenting a clear cross-validation of techniques, this document aims to facilitate informed decisions in selecting the most appropriate analytical strategy for specific research and development needs.
Sesquiterpenes, a diverse class of C15 isoprenoids, exhibit a wide range of biological activities, making them valuable compounds in the pharmaceutical, cosmetic, and food industries. Their structural complexity and often volatile nature present analytical challenges, necessitating robust and validated quantification methods. This guide focuses on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with additional insights into other relevant methods.
Data Presentation: A Head-to-Head Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for the quantification of representative sesquiterpenes. The data has been compiled from various validation studies to provide a comparative overview.
Table 1: Comparison of Analytical Methods for the Quantification of β-Caryophyllene
| Parameter | GC-MS[1][2] | HPLC-PDA[3] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.25 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.75 µg/mL | Not Reported |
| Recovery (%) | 95.0 - 105.7 | Not Reported |
| Precision (RSD %) | 0.32 - 8.47 | 1.615 - 2.906 (Intraday), 1.658 - 2.906 (Interday) |
Table 2: Comparison of Analytical Methods for the Quantification of Artemisinin
| Parameter | HPLC-UV[4] | icELISA[5] | Titrimetric[6] | Spectrophotometric[6] |
| Linearity (R²) | 0.999 | Not Reported | Not Applicable | > 0.99 |
| Limit of Detection (LOD) | 0.15 µg/mL | Not Reported | Not Reported | 0.080 - 0.090 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL | Not Reported | 1-10 mg/mL (Range) | 0.18 - 0.20 µg/mL |
| Recovery (%) | High (not specified) | Not Reported | Excellent | Excellent |
| Precision (RSD %) | < 2.0 | More variable than HPLC | ≤ 2.9 | ≤ 2.9 |
Table 3: Comparison of Analytical Methods for the Quantification of various Sesquiterpene Lactones
| Parameter | HPLC-DAD-MS (for 7 SLs in Inula britannica)[7] | UHPLC-PDA-MS (for Cnicin)[8] |
| Linearity (R²) | > 0.9993 | > 0.99 |
| Limit of Detection (LOD) | Not specified | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Recovery (%) | 98.12 - 101.39 | 98.0 - 105.0 |
| Precision (RSD %) | < 2.7 (Intra- and Inter-day) | 0.1 - 3.4 (Intra- and Inter-day) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the selection and implementation of the most suitable method.
Quantification of β-Caryophyllene by GC-MS
This method is adapted from a validated procedure for the analysis of terpenes in Cannabis sativa L.[1][2].
-
Sample Preparation:
-
Weigh 100 mg of homogenized plant material into a 15 mL centrifuge tube.
-
Add 10 mL of ethyl acetate containing n-tridecane (100 µg/mL) as an internal standard.
-
Vortex for 30 seconds and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60 °C for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification:
-
Create a calibration curve using certified reference standards of β-caryophyllene at a minimum of five concentration levels. The quantification is based on the peak area ratio of β-caryophyllene to the internal standard.
-
Quantification of Artemisinin by HPLC-UV
This protocol is based on a validated RP-HPLC method for the estimation of artemisinin in bulk drug[4].
-
Sample Preparation:
-
Accurately weigh and dissolve the artemisinin standard or sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Filter all solutions through a 0.45 µm nylon syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 216 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the artemisinin standards. The concentration of artemisinin in the sample is determined from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of sesquiterpenes using GC-MS and HPLC.
Caption: Experimental workflow for sesquiterpene quantification by GC-MS.
Caption: Experimental workflow for sesquiterpene quantification by HPLC-UV.
Conclusion
The choice of an analytical method for sesquiterpene quantification depends on several factors, including the specific sesquiterpene's physicochemical properties (e.g., volatility, presence of chromophores), the complexity of the sample matrix, and the required sensitivity and selectivity.
-
GC-MS is generally the method of choice for volatile and semi-volatile sesquiterpenes due to its high resolution and sensitivity. The mass spectrometric detection provides excellent selectivity and allows for confident compound identification.
-
HPLC , particularly with UV or DAD detection, is well-suited for non-volatile or thermally labile sesquiterpenes, such as sesquiterpene lactones.[9] The use of mass spectrometric detection (LC-MS) can significantly enhance the sensitivity and selectivity of HPLC methods.[10]
-
Other techniques like icELISA can offer high-throughput screening capabilities but may exhibit higher variability compared to chromatographic methods.[5] Spectrophotometric and titrimetric methods, while simple and cost-effective, are generally less specific and may be suitable for the analysis of bulk material or less complex mixtures.[6]
Ultimately, a thorough cross-validation of methods, as presented in this guide, is crucial for ensuring the accuracy and reliability of sesquiterpene quantification in research, development, and quality control settings. The provided experimental protocols and workflows serve as a practical resource for implementing these analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling Sesquiterpene Synthesis: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recent advancements in the transcriptomic analysis of sesquiterpene biosynthesis. It offers a comprehensive overview of key findings, detailed experimental methodologies, and supporting data from various insightful studies.
Sesquiterpenes, a diverse class of C15 isoprenoid natural products, hold significant promise in medicine and industry due to their wide range of biological activities. Understanding and manipulating their biosynthetic pathways is crucial for enhancing the production of valuable compounds. Comparative transcriptomics has emerged as a powerful tool to elucidate the genetic underpinnings of sesquiterpene biosynthesis by comparing gene expression across different species, tissues, or experimental conditions.
This guide synthesizes data from several key studies to provide a comparative perspective on the transcriptomic landscape of sesquiterpene biosynthesis in various organisms, including fungi and medicinal plants.
Comparative Analysis of Gene Expression in Sesquiterpene Biosynthesis
Transcriptomic studies consistently highlight the differential expression of genes in the core sesquiterpene biosynthesis pathways—the mevalonate (MVA) and the methylerythritol 4-phosphate (MEP) pathways—which produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Subsequent cyclization of the C15 precursor, farnesyl diphosphate (FPP), by sesquiterpene synthases (TPSs or STSs) leads to the vast diversity of sesquiterpene skeletons.[1]
Here, we compare the transcriptomic data from studies on the fungus Trichoderma longibrachiatum and the medicinal plant Leonurus sibiricus.
Table 1: Differentially Expressed Genes (DEGs) in the MVA Pathway of Trichoderma longibrachiatum
A comparative transcriptomic analysis was performed on the wild-type T. longibrachiatum MD33 strain and its high-yield mutant, UN32, which showed a 2.62-fold increase in sesquiterpene alkaloid production.[2][3] The following table summarizes the key differentially expressed genes in the MVA pathway.
| Gene | Enzyme | Log2 Fold Change (UN32 vs. MD33) | FPKM (MD33) | FPKM (UN32) |
| Cluster-5007.0 | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) | -2.38 | 25.88 | 5.09 |
| Not Specified | Mevalonate kinase (MK) | 2.56 | 13.06 | 77.92 |
| Not Specified | Farnesyl diphosphate synthase (FDPS) | 5.41 | 1.83 | 64.12 |
Data sourced from Frontiers in Microbiology, 2021.[2]
Table 2: Candidate Genes Involved in Sesquiterpene Biosynthesis in Leonurus sibiricus
A comparative analysis of the transcriptomes from the leaves and roots of L. sibiricus identified numerous differentially expressed genes (DEGs) potentially involved in sesquiterpene biosynthesis.[4][5] The following table highlights some of the key unigenes identified.
| Unigene ID | Putative Annotation | Log2 Fold Change (Root vs. Leaf) | FPKM (Leaf) | FPKM (Root) |
| CL10250.Contig2_All | Farnesyl diphosphate synthase (FDPS) | 3.25 | 15.63 | 149.76 |
| CL6561.Contig1_All | δ-Cadinene synthase | 5.12 | 2.87 | 99.87 |
| CL8803.Contig2_All | Germacrene D synthase | 4.32 | 1.89 | 37.89 |
| Unigene23727_All | Cytochrome P450 | 6.21 | 0.54 | 43.21 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited transcriptomic analyses.
RNA Sequencing and Transcriptome Assembly
-
RNA Extraction and Library Preparation : Total RNA is extracted from the samples (e.g., fungal mycelia, plant tissues) using a suitable kit. The integrity and concentration of the RNA are assessed using an Agilent Bioanalyzer and a spectrophotometer. mRNA is then purified and fragmented.
-
cDNA Synthesis and Sequencing : The fragmented mRNA is used as a template for first-strand and second-strand cDNA synthesis. The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and adapter ligation. After PCR amplification, the cDNA library is sequenced on a high-throughput platform such as Illumina HiSeq or BGISEQ-500.[2][4]
-
De Novo Assembly : In the absence of a reference genome, the clean reads obtained from sequencing are assembled de novo using software like Trinity to construct transcripts (unigenes).[5]
Differential Gene Expression Analysis
-
Read Mapping and Quantification : The clean reads are mapped back to the assembled transcriptome or the reference genome. The expression level of each gene is quantified and normalized, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Identification of DEGs : Statistical analysis is performed to identify genes that are differentially expressed between the compared samples (e.g., mutant vs. wild-type, root vs. leaf). A false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| ≥ 1 are common thresholds for significant differential expression.[2]
Quantitative Real-Time PCR (qRT-PCR) Validation
To validate the RNA-seq data, the expression levels of selected DEGs are measured using qRT-PCR.[2][6]
-
RNA Isolation and cDNA Synthesis : High-quality total RNA is isolated and reverse-transcribed into cDNA using a reverse transcriptase kit.
-
Primer Design : Gene-specific primers are designed for the target genes and a reference (housekeeping) gene.
-
qRT-PCR Reaction : The reaction is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression levels are calculated using the 2-ΔΔCt method.
Visualizing Sesquiterpene Biosynthesis Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. Frontiers | Comparative Transcriptome Analysis Identifies Putative Genes Involved in the Biosynthesis of Xanthanolides in Xanthium strumarium L. [frontiersin.org]
- 2. Frontiers | Comparative Transcriptome Analysis of Genes Involved in Sesquiterpene Alkaloid Biosynthesis in Trichoderma longibrachiatum MD33 and UN32 [frontiersin.org]
- 3. Comparative Transcriptome Analysis of Genes Involved in Sesquiterpene Alkaloid Biosynthesis in Trichoderma longibrachiatum MD33 and UN32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative transcriptome analysis of sesquiterpene biosynthesis and functional characterization of sesquiterpene synthases in Leonurus sibiricus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Isolated 3-Acetoxy-4-cadinen-8-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of isolated 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid of interest for its potential biological activities. The selection of an appropriate analytical method is critical for accurate quantification and the identification of potential impurities, ensuring the reliability of research and development outcomes. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective advantages and limitations.
Comparison of Analytical Methods for Purity Assessment
The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and boiling point, with mass-based identification. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte. |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | Very high, based on both chromatographic retention time and mass fragmentation patterns. | High, based on unique chemical shifts of nuclei in the molecule. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Quantification | Requires a certified reference standard for accurate quantification. | Requires a certified reference standard for accurate quantification. | Can provide absolute purity with a certified internal standard. |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Instrumentation Cost | Moderate to High. | High. | Very High. |
| Potential Impurities Detected | Non-volatile and thermally stable related structures (e.g., other cadinene sesquiterpenoids). | Volatile and thermally stable impurities, including isomers. | Soluble impurities containing the observed nucleus (e.g., ¹H). |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥98%)
-
Sample of isolated this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to separate potential impurities with a wide range of polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the isolated this compound sample in acetonitrile to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 220 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the calibration standards and the sample solution. The purity of the isolated compound is calculated based on the peak area relative to the total peak area of all components in the chromatogram (Area % method) or by using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the isolated sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sesquiterpenoid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for sample dissolution (e.g., hexane or ethyl acetate, GC grade)
-
Sample of isolated this compound
Procedure:
-
Sample Preparation: Dissolve a small amount of the isolated this compound in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Split (e.g., 50:1 split ratio)
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40-400 amu
-
-
Analysis: Inject the sample solution. Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times. The relative percentage of each component can be estimated by the peak area normalization method.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR allows for the determination of the absolute purity of a sample using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., Maleic acid or Dimethyl sulfone), with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Sample of isolated this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the isolated this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a precise volume of deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally a safe starting point for many small molecules).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Potential Impurities
The most probable impurities in isolated this compound are other sesquiterpenoids co-extracted from its natural source, Eupatorium adenophorum. These may include other cadinene derivatives that are structurally similar. The presence of these impurities can be monitored by the chromatographic and spectroscopic methods described above.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different purity assessment methods.
Caption: Experimental workflow for purity assessment.
Caption: Relationship between analytical methods.
A Researcher's Guide to Statistical Analysis for Comparing the Bioactivity of Natural Products
Data Presentation for Comparative Bioactivity
Clear and concise data presentation is paramount for interpreting and communicating research findings. Quantitative data from bioactivity assays should be summarized in well-structured tables. This allows for easy comparison of the potency and efficacy of different natural products.
Table 1: Comparative Cytotoxicity of Natural Product Extracts Against A549 Cancer Cell Line
| Natural Product Extract | IC50 (µg/mL) ± SD | % Inhibition at 100 µg/mL ± SD |
| Curcuma longa | 25.3 ± 2.1 | 85.2 ± 5.6 |
| Zingiber officinale | 42.1 ± 3.5 | 65.7 ± 4.8 |
| Withania somnifera | 31.8 ± 2.9 | 78.9 ± 6.1 |
| Doxorubicin (Positive Control) | 5.2 ± 0.4 | 98.1 ± 1.2 |
IC50: The concentration of an extract that inhibits 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative Antioxidant Activity of Natural Product Extracts
| Natural Product Extract | DPPH Scavenging Activity (IC50 in µg/mL) ± SD | ABTS Scavenging Activity (IC50 in µg/mL) ± SD |
| Camellia sinensis | 8.9 ± 0.7 | 12.4 ± 1.1 |
| Rosmarinus officinalis | 15.2 ± 1.3 | 20.1 ± 1.8 |
| Vitis vinifera (seed extract) | 6.5 ± 0.5 | 9.8 ± 0.9 |
| Ascorbic Acid (Positive Control) | 4.1 ± 0.3 | 6.2 ± 0.5 |
IC50: The concentration of an extract that scavenges 50% of the respective free radicals. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of bioactivity studies.
MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the natural product extracts and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
DPPH Radical Scavenging Assay
This method is widely used to determine the antioxidant capacity of natural products.[4][5]
-
Sample Preparation: Prepare different concentrations of the natural product extracts and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as α-amylase, α-glucosidase, or lipases, to screen for inhibitory natural products.[6][7][8]
-
Reagent Preparation: Prepare the enzyme, substrate, and inhibitor solutions in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, pre-incubate the enzyme with different concentrations of the natural product extract or a known inhibitor (positive control) for a specific period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined time.
-
Stop Reaction: Stop the reaction using a suitable reagent.
-
Detection: Measure the product formation or substrate depletion using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Statistical Analysis Workflow
Selecting the Right Statistical Test
The choice of statistical test depends on the number of groups being compared and the distribution of the data.
Comparing Two Groups
When comparing the bioactivity of two natural products (or one product against a control), the choice of test depends on the data's distribution.
-
Independent Samples t-test: Use this test when the data are normally distributed. It compares the means of the two groups to determine if there is a statistically significant difference.
-
Mann-Whitney U Test: This is the non-parametric equivalent of the t-test and should be used when the data are not normally distributed.[9][10] It compares the medians of the two groups.
Comparing More Than Two Groups
For comparing the bioactivity of multiple natural products, the following tests are appropriate:
-
One-Way Analysis of Variance (ANOVA): Use ANOVA when the data are normally distributed.[11][12][13] It determines whether there are any statistically significant differences between the means of three or more independent groups. If the ANOVA result is significant, a post-hoc test (e.g., Tukey's or Dunnett's) is necessary to identify which specific groups differ from each other.
-
Kruskal-Wallis Test: This is the non-parametric alternative to ANOVA.[9][14] Use it when the data do not meet the assumption of normality. If the result is significant, a post-hoc test (e.g., Dunn's test) should be performed to determine the specific group differences.
By following this guide, researchers can ensure that their comparisons of natural product bioactivity are both scientifically rigorous and statistically sound, leading to more reliable and impactful discoveries in the field of drug development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - RMIT University - Figshare [research-repository.rmit.edu.au]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-parametric Tests [pulmonarychronicles.com]
- 10. users.sussex.ac.uk [users.sussex.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Statistical evaluation of main extraction parameters in twenty plant extracts for obtaining their optimum total phenolic content and its relation to antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Safety Operating Guide
Essential Safety and Operational Guidance for 3-Acetoxy-4-cadinen-8-one
For researchers, scientists, and drug development professionals handling 3-Acetoxy-4-cadinen-8-one, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves. Must be inspected before use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Health Hazard Information
Understanding the potential health hazards associated with this compound is critical for safe handling.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Avoid contact with skin.[1] |
| Eye Contact | Avoid contact with eyes.[1] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid dust formation. Avoid breathing mist, gas, or vapors. Ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment.[1] |
| Storage | No specific storage information is available in the provided search results. General best practices for chemical storage should be followed. |
Accidental Release and Disposal Measures
In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.
| Measure | Action |
| Personal Precautions | Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1] |
| Environmental Precautions | Prevent the product from entering drains. |
| Containment and Cleanup | No specific cleanup instructions were found in the search results. General procedures for chemical spills should be followed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
